RSVA405
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RSVA405: An In-depth Technical Guide on its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSVA405 is a novel synthetic small-molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. This technical guide delineates the mechanism of action of this compound in neuronal cells, its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, and the experimental methodologies used to elucidate its function. This compound activates AMPK indirectly, leading to enhanced autophagy and subsequent degradation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action in Neuronal Cells
This compound functions as a potent, indirect activator of AMPK. Unlike direct activators that bind to the enzyme itself, this compound modulates upstream signaling pathways to induce AMPK activation. The primary mechanism involves the elevation of intracellular calcium levels, which in turn activates the Calcium/Calmodulin-dependent protein kinase kinase β (CaMKKβ).[1] Activated CaMKKβ then phosphorylates the α-subunit of AMPK at threonine 172, a critical step for its activation.[1]
Activated AMPK plays a central role in cellular metabolism and homeostasis. In neuronal cells, its activation by this compound has been shown to have significant neuroprotective effects. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a major regulator of cell growth and protein synthesis. Its inhibition by AMPK leads to the potentiation of autophagy, a cellular catabolic process responsible for the degradation of dysfunctional cellular components and aggregated proteins through the lysosomal pathway.[1] In the context of Alzheimer's disease, enhanced autophagy facilitates the clearance of Aβ peptides, thereby reducing their accumulation and neurotoxic effects.[1]
Notably, the mechanism of this compound is similar to that of the naturally occurring polyphenol, resveratrol, which also activates AMPK through a CaMKKβ-dependent pathway to promote Aβ clearance.[1] However, as a synthetic molecule, this compound may offer improved pharmacokinetic and pharmacodynamic properties.
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Type | Reference |
| Half-maximal effective concentration (EC₅₀) for AMPK activation | 1 µmol/L | Cell-based assays | [2] |
| Half-maximal inhibitory concentration (IC₅₀) for adipocyte differentiation | 0.5 µmol/L | 3T3-L1 preadipocytes | [2] |
| Cytotoxicity | No significant cytotoxicity observed up to 5 µM | HEK293 cells and primary neurons | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound in neuronal cells, leading to the degradation of amyloid-β.
Caption: Signaling pathway of this compound in neuronal cells.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments relevant to the study of this compound's mechanism of action.
AMPK Activation Assay (Western Blot)
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.
Assessment of Autophagy (LC3-II Turnover Assay)
-
Cell Culture and Treatment: Culture neuronal cells as described above. Treat the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period. The lysosomal inhibitor will prevent the degradation of autophagosomes, allowing for the measurement of autophagic flux.
-
Western Blotting: Perform western blotting as described for the AMPK activation assay. Use primary antibodies against LC3B and a loading control (e.g., β-actin).
-
Data Analysis: Autophagy induction is indicated by an increase in the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). The autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor.
Amyloid-β Degradation Assay
-
Cell Model: Use a neuronal cell line that overexpresses human amyloid precursor protein (APP), such as SH-SY5Y-APP695, or primary neurons from a transgenic mouse model of Alzheimer's disease.
-
Treatment: Treat the cells with this compound for an extended period (e.g., 24-48 hours).
-
Aβ Measurement:
-
Intracellular Aβ: Lyse the cells and measure the levels of intracellular Aβ40 and Aβ42 using specific ELISA kits.
-
Extracellular Aβ: Collect the cell culture medium and measure the levels of secreted Aβ40 and Aβ42 using ELISA kits.
-
-
Data Analysis: Compare the levels of intracellular and extracellular Aβ in this compound-treated cells to those in vehicle-treated control cells to determine the effect of the compound on Aβ clearance.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow to evaluate the neuroprotective effects of a compound like this compound.
Caption: General experimental workflow for neuroprotective compound evaluation.
Clinical Trials
As of the latest available information, there are no registered clinical trials specifically investigating this compound for any indication. The research on this compound is currently in the preclinical stage, focusing on its mechanism of action and therapeutic potential in cellular and animal models of disease.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative disorders like Alzheimer's disease. Its ability to activate AMPK and enhance the autophagic clearance of amyloid-β in neuronal cells provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a framework for continued investigation into the neuroprotective properties of this compound and similar AMPK activators. Future studies should focus on its efficacy and safety in in vivo models to pave the way for potential clinical evaluation.
References
RSVA405: A Novel AMPK Activator for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
RSVA405 has emerged as a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a critical sensor and regulator of cellular energy metabolism. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as an indirect activator of AMPK. Its primary mechanism involves facilitating the CaMKKβ-dependent activation of AMPK.[1][2] This activation initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) and the subsequent promotion of autophagy.[1][2] This pathway is crucial for various cellular processes, including the degradation of proteins and organelles, making this compound a molecule of interest for conditions like Alzheimer's disease through the enhanced clearance of amyloid-β (Aβ) peptides.[1][2]
Therapeutic Potential
The activation of AMPK by this compound has demonstrated therapeutic potential in several areas:
-
Neurodegenerative Diseases: By promoting autophagy-dependent degradation of Aβ, this compound presents a promising strategy for the treatment of Alzheimer's disease.[2]
-
Metabolic Disorders: this compound has been shown to be a potent inhibitor of adipogenesis, the process of fat cell formation.[3][4][5] This suggests its potential use in combating obesity. In animal models, orally administered this compound significantly reduced body weight gain in mice on a high-fat diet.[3][4]
-
Inflammatory Conditions: The compound exhibits anti-inflammatory effects through the inhibition of STAT3 function.[1]
-
Kidney Injury: In animal studies, this compound has been shown to attenuate renal injury and protect kidney function following ischemia-reperfusion.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
| Parameter | Value | Cell/Animal Model | Reference |
| In Vitro Efficacy | |||
| EC₅₀ for AMPK Activation | 1 µM | Cell-based assays | [1] |
| EC₅₀ for Aβ Degradation | ~1 µM | APP-HEK293 cells | [1][2] |
| IC₅₀ for Adipocyte Differentiation | 0.5 µM | 3T3-L1 adipocytes | [3][4] |
| Parameter | Dosage | Animal Model | Key Findings | Reference |
| In Vivo Efficacy | ||||
| Body Weight Reduction | 20-100 mg/kg/day (p.o.) | Mice on a high-fat diet | Significantly reduced body weight gain. | [3] |
| Renal Protection | 3 mg/kg (i.p.) | Rats (ischemia-reperfusion) | Decreased serum creatinine by 35.8% and blood urea nitrogen (BUN) by 44.3%. | [1] |
Signaling Pathways and Experimental Workflows
This compound-Mediated AMPK Activation Pathway
Caption: this compound activates AMPK via CaMKKβ, leading to mTOR inhibition and enhanced autophagic Aβ degradation.
Inhibition of Adipogenesis by this compound
Caption: this compound activates AMPK, which inhibits key adipogenic factors like ACC, PPARγ, and C/EBPα.
Experimental Protocols
In Vitro Adipocyte Differentiation Assay
Objective: To determine the inhibitory effect of this compound on adipocyte differentiation.
Cell Line: 3T3-L1 preadipocytes.
Methodology:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM supplemented with 10% fetal bovine serum.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.2-2 µM) concurrently with the MDI cocktail.[1] A vehicle control (DMSO) should be included.
-
Maturation: After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days. Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-8 days, replacing the medium every 2 days, until lipid droplets are well-formed in the control group.
-
Quantification of Adipogenesis:
-
Oil Red O Staining: Fix the cells with 10% formalin, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.
-
-
Gene Expression Analysis: To assess the impact on adipogenic transcription factors, harvest RNA from cells at different time points and perform quantitative real-time PCR (qRT-PCR) for genes such as Pparg, Cebpa, fatty acid synthase (Fasn), and fatty acid binding protein 4 (Fabp4).[1][3]
In Vivo Murine Model of High-Fat Diet-Induced Obesity
Objective: To evaluate the in vivo efficacy of this compound in preventing diet-induced obesity.
Animal Model: Male C57BL/6 mice.
Methodology:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
Diet Induction: Divide the mice into groups and feed them either a standard chow diet or a high-fat diet (HFD).
-
This compound Administration: For the treatment groups, administer this compound orally at specified doses (e.g., 20 and 100 mg/kg/day) for a predetermined period (e.g., 11 weeks).[1][3] A control group on the HFD should receive a vehicle.
-
Monitoring:
-
Body Weight: Monitor and record the body weight of each mouse regularly (e.g., weekly).
-
Food Intake: Measure food consumption to assess if the weight loss is due to reduced appetite.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect blood and tissues for further analysis.
-
Serum Analysis: Analyze serum for metabolic parameters such as glucose, insulin, and lipid profiles.
-
Tissue Analysis: Excise and weigh adipose tissue depots (e.g., epididymal, subcutaneous). Tissues can also be used for histological analysis or gene expression studies.
-
This in-depth guide provides a solid foundation for understanding the technical aspects of this compound as a novel AMPK activator. The presented data and protocols are intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Technical Guide to RSVA405: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule RSVA405, a potent activator of AMP-activated protein kinase (AMPK). It covers the compound's discovery, key biological activities with supporting quantitative data, detailed experimental protocols, and the core signaling pathways it modulates.
Discovery of this compound
This compound was identified from a library of synthetic small molecules designed with structural similarities to resveratrol, a natural polyphenol. The screening process aimed to find resveratrol analogs with improved anti-amyloidogenic properties. Among the series of compounds developed, known as the RSVA series, this compound emerged as one of the most potent.[1][2] It has been shown to be approximately 40 times more potent than resveratrol in its biological effects.[2]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays, demonstrating its potency as an AMPK activator and an inhibitor of adipogenesis.
| Parameter | Value | Cell Line/Model | Biological Effect | Reference |
| EC50 | ~1 µmol/L | Cell-based assays | AMPK Activation | [1][3][4] |
| EC50 | ~1 µM | APP-HEK293 cells | mTOR inhibition, autophagy induction, Aβ degradation | [2][5] |
| IC50 | ~0.5 µmol/L | 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation | [1][3][4] |
| Oral Administration | 20 and 100 mg/kg/day | Mice on a high-fat diet | Significant reduction in body weight gain | [1][3] |
| Intraperitoneal Injection | 3 mg/kg | Rats with ischemia-reperfusion | Attenuation of renal injury | [5] |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation is dependent on the upstream kinase CaMKKβ.[2][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway. The inhibition of mTOR promotes autophagy, a cellular process for degrading proteins and organelles.[1][2] This cascade of events leads to the lysosomal degradation of amyloid-β (Aβ).[2][5] Furthermore, AMPK activation by this compound leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][3]
Experimental Protocols
This protocol details the methodology used to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced by treating the cells with a standard differentiation cocktail.
-
Treatment with this compound: this compound is added to the culture medium at various concentrations (e.g., 0.2-2 µM) during different phases of the differentiation process: the proliferation phase (days 0-2), the differentiation phase (days 2-4), or the terminal differentiation phase (days 4-8).[1]
-
Lipid Accumulation Staining: On day 8, the cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation, a marker of adipocyte differentiation.[1]
-
Gene Expression Analysis: To assess the impact on adipogenesis-related gene expression, RNA is isolated from cells treated with this compound. The expression levels of key transcription factors and markers such as PPAR-γ, C/EBPα, fatty acid synthase (FAS), and fatty acid binding protein 4 (aP2) are quantified using real-time PCR.[1][5]
This protocol outlines the in vivo experiment to evaluate the effect of orally administered this compound on body weight gain in mice.
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Diet and Treatment Groups: The mice are fed a high-fat diet. The animals are divided into groups receiving either the high-fat diet alone (control) or the high-fat diet supplemented with this compound at doses of 20 mg/kg/day or 100 mg/kg/day.[1][3]
-
Duration: The treatment is carried out for a period of 11 weeks.[5]
-
Data Collection: Body weight is monitored regularly throughout the study.
-
Outcome: The primary outcome is the change in body weight gain between the control and this compound-treated groups.
While the primary literature focuses on the biological activity of this compound, its synthesis would follow standard organic chemistry principles for the creation of resveratrol analogs. A generalized synthetic approach would likely involve:
-
Starting Material Selection: Choosing appropriate precursors for the stilbene core structure.
-
Coupling Reaction: Employing a cross-coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form the central double bond of the stilbene backbone.
-
Functional Group Manipulation: Modification of functional groups on the aromatic rings to achieve the final structure of this compound.
-
Purification: Purification of the final compound using techniques like column chromatography and recrystallization.
-
Characterization: Confirmation of the structure and purity using methods such as NMR spectroscopy and mass spectrometry.
Note: A detailed, step-by-step synthesis protocol is not available in the provided search results and would require access to the specific primary publication or supplementary materials.
Conclusion
This compound is a potent, synthetic, small-molecule activator of AMPK with significant therapeutic potential, particularly in the context of metabolic diseases like obesity and neurodegenerative conditions such as Alzheimer's disease. Its mechanism of action through the AMPK/mTOR/autophagy pathway is well-characterized, and its efficacy has been demonstrated in both in vitro and in vivo models. The provided experimental protocols serve as a foundation for further research and development of this promising compound.
References
- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Role of RSVA405 Analogs in Autophagy: A Technical Guide to PIK3C3/Vps34 Inhibition
A Correction to the Prevailing Premise: RSVA405's Analog, SAR405, is a Potent Inhibitor, Not an Inducer, of Autophagy
Contrary to the initial query, extensive scientific literature reveals that the compound class represented by this compound, and more specifically its well-characterized analog SAR405, functions as a potent and selective inhibitor of autophagy. This technical guide will therefore pivot to address the accurate molecular mechanism of this inhibition, focusing on the extensively studied compound SAR405. The primary target of SAR405 is the class III phosphatidylinositol 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34), a critical enzyme for the initiation of the autophagic process. This document will provide an in-depth exploration of the signaling pathways, experimental validation, and quantitative data supporting the role of SAR405 as a valuable tool for studying and potentially treating diseases where autophagy is dysregulated.
The Core Mechanism: Inhibition of PIK3C3/Vps34 and its Downstream Effects
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. A key initiating step of autophagy is the formation of a double-membraned vesicle called the autophagosome. The biogenesis of this structure is critically dependent on the production of phosphatidylinositol 3-phosphate (PI3P) by the PIK3C3/Vps34 kinase complex.
SAR405 exerts its inhibitory effect by directly targeting the catalytic activity of PIK3C3/Vps34.[1] By blocking this kinase, SAR405 prevents the generation of PI3P, which is essential for the recruitment of downstream autophagy-related proteins (Atgs) to the site of autophagosome formation.[1][2] This disruption of the initial steps of autophagosome biogenesis effectively halts the entire autophagic cascade.[1]
The inhibitory action of SAR405 has been demonstrated in various contexts, including autophagy induced by starvation or by the inhibition of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1]
Signaling Pathway of SAR405-Mediated Autophagy Inhibition
The following diagram illustrates the canonical autophagy initiation pathway and the specific point of intervention by SAR405.
Quantitative Analysis of SAR405-Mediated Autophagy Inhibition
The potency of SAR405 as an autophagy inhibitor has been quantified in various cellular assays. The most common method involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II) during autophagy. Inhibition of autophagy by SAR405 leads to a reduction in the formation of LC3-II.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 for Autophagy Inhibition | Renal Tumor Cells | mTOR Inhibition-induced | ~10-fold lower than other conditions | [1] |
| Effect on Vesicle Trafficking | Various | - | Disrupts trafficking from late endosomes to lysosomes | [1] |
| Synergistic Effect | Renal Tumor Cells | with Everolimus (mTOR inhibitor) | Significant synergy in reducing cell proliferation | [1] |
Experimental Protocols for Assessing Autophagy Inhibition by SAR405
To investigate the effects of SAR405 on autophagy, several key experimental protocols are employed. The following provides a detailed methodology for a standard Western blot analysis of LC3 conversion and a workflow for fluorescence microscopy-based autophagy assays.
Western Blot for LC3-I to LC3-II Conversion
This protocol is fundamental for quantifying the extent of autophagosome formation by measuring the amount of LC3-II relative to a loading control.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H9c2 or AC16 cardiomyocytes) at a suitable density and allow them to adhere overnight.
-
Induce autophagy by a chosen method (e.g., starvation by incubating in Earle's Balanced Salt Solution or treatment with an mTOR inhibitor like everolimus).
-
Treat cells with varying concentrations of SAR405 for a specified duration (e.g., 2-24 hours). A vehicle control (e.g., DMSO) should be included.
-
To measure autophagic flux, a lysosomal inhibitor such as bafilomycin A1 or chloroquine can be added in the final hours of treatment to block the degradation of LC3-II.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a high-percentage acrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Compare the normalized LC3-II levels between different treatment groups. A decrease in the LC3-II/loading control ratio in the presence of SAR405 (without lysosomal inhibitors) indicates autophagy inhibition. An accumulation of LC3-II in the presence of both SAR405 and a lysosomal inhibitor that is less than the accumulation with the lysosomal inhibitor alone also indicates inhibition of autophagic flux.
-
Experimental Workflow for Fluorescence Microscopy of Autophagy
This workflow utilizes fluorescently tagged proteins to visualize and quantify autophagosomes.
Therapeutic Implications and Future Directions
The ability of SAR405 to inhibit autophagy has significant therapeutic potential, particularly in oncology. Tumor cells often utilize autophagy to survive metabolic stress and resist chemotherapy.[1][3] By inhibiting this pro-survival mechanism, SAR405 can enhance the efficacy of other anti-cancer agents.[1] For instance, combining SAR405 with mTOR inhibitors has shown synergistic effects in reducing the proliferation of renal tumor cells.[1]
Furthermore, in the context of certain cardiotoxic cancer therapies like doxorubicin, inhibiting autophagy with SAR405 has been shown to be protective.[4] This suggests that in some pathological contexts, excessive autophagy can be detrimental, and its inhibition can be beneficial.
References
- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting autophagy with SAR405 alleviates doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of RSVA405
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on currently available scientific literature. It is important to note that detailed quantitative pharmacokinetic and bioavailability data for RSVA405 have not been publicly disclosed in the reviewed literature. The experimental protocols provided are hypothetical and based on standard methodologies for preclinical pharmacokinetic assessment.
Introduction
This compound is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK)[1]. As a synthetic analog of resveratrol, it has demonstrated significantly greater potency in cellular assays[1]. The activation of AMPK, a central regulator of cellular energy homeostasis, makes this compound a promising therapeutic candidate for metabolic diseases and neurodegenerative disorders. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a clinical candidate. This guide synthesizes the available information on this compound and provides a framework for its pharmacokinetic evaluation.
In Vivo Administration and Efficacy
While specific pharmacokinetic parameters are not available, this compound has been demonstrated to be orally active and effective in preclinical models. The following table summarizes the available data on its in vivo administration.
| Parameter | Value | Species | Study Focus | Reference |
| Route of Administration | Oral (p.o.) | Mice | Obesity | [1] |
| Dose | 20 - 100 mg/kg/day | Mice | Obesity | [1] |
| Duration | 11 weeks | Mice | Obesity | [1] |
| Observed Effect | Significant reduction in body weight gain in mice on a high-fat diet. | Mice | Obesity | [1] |
| Route of Administration | Intraperitoneal (i.p.) | Rats | Renal Injury | [1] |
| Dose | 3 mg/kg | Rats | Renal Injury | [1] |
| Observed Effect | Attenuated renal injury and protected renal function after ischemia-reperfusion. | Rats | Renal Injury | [1] |
Core Signaling Pathway of this compound
This compound functions as an indirect activator of AMPK. Its mechanism of action involves the facilitation of CaMKKβ-dependent activation of AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway and promotes autophagy[1]. This signaling cascade is central to its therapeutic effects.
Hypothetical Experimental Protocol: Pharmacokinetics and Bioavailability of this compound in Mice
This section outlines a detailed, hypothetical experimental protocol for determining the pharmacokinetic parameters and oral bioavailability of this compound in a murine model.
Animal Model
-
Species: C57BL/6 mice
-
Sex: Male
-
Age: 8-10 weeks
-
Number of animals: Sufficient to ensure statistical power, typically 3-5 animals per time point per group.
Dosing and Administration
-
Intravenous (IV) Group:
-
Dose: 1 mg/kg (a low dose to ensure linearity and avoid solubility issues).
-
Vehicle: A suitable vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group:
-
Dose: 10 mg/kg (a dose within the range of reported in vivo efficacy studies).
-
Vehicle: A suitable vehicle for oral gavage, such as 0.5% methylcellulose in water.
-
Administration: Oral gavage.
-
Blood Sampling
-
Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Collection: Approximately 50 µL of blood will be collected from the saphenous vein at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Plasma will be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Method Validation: The LC-MS/MS method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Non-compartmental analysis (NCA) will be performed using a validated software (e.g., Phoenix WinNonlin).
-
Parameters to be Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Terminal half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Experimental Workflow
The following diagram illustrates the logical flow of the proposed pharmacokinetic and bioavailability study.
Conclusion
This compound is a promising AMPK activator with demonstrated in vivo efficacy. While detailed pharmacokinetic data remains to be published, this guide provides a comprehensive overview of its known biological activity and a robust, hypothetical framework for its preclinical pharmacokinetic and bioavailability assessment. The successful characterization of its absorption, distribution, metabolism, and excretion (ADME) properties will be a critical step in advancing this compound towards clinical development.
References
Cellular Targets of RSVA405 Beyond AMPK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a synthetic small-molecule analog of resveratrol, recognized primarily for its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. With an EC50 of approximately 1 μM for AMPK activation, this compound is significantly more potent than its parent compound. The activation of AMPK by this compound is indirect, occurring through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism. While the therapeutic potential of this compound is often attributed to its effects on the AMPK signaling pathway, including the inhibition of mTOR, promotion of autophagy, and degradation of amyloid-β peptides, a comprehensive understanding of its full cellular target profile is crucial for its development as a therapeutic agent. This guide provides an in-depth overview of the known and potential cellular targets of this compound beyond AMPK, presenting available quantitative data, detailed experimental protocols for target analysis, and visualizations of the relevant signaling pathways.
Known and Potential Non-AMPK Targets of this compound
While comprehensive, unbiased proteomic and kinomic profiling data for this compound are not publicly available, several studies have identified or suggested other cellular targets. These include direct inhibitory effects on STAT3 and potential interactions with targets of its parent compound, resveratrol.
Quantitative Data on this compound Interactions
The following table summarizes the known quantitative data for this compound's interaction with its primary target, AMPK, and its identified non-AMPK target, STAT3, as well as its effect on adipogenesis.
| Target/Process | Assay Type | Metric | Value | Reference |
| AMPK Activation | Cellular Assay | EC50 | ~ 1 µM | [1][2] |
| STAT3 Phosphorylation | Cellular Assay | IC50 | 0.5 µM | [2] |
| Adipogenesis Inhibition | 3T3-L1 cells | IC50 | ~ 0.5 µM | [3][4] |
Potential Off-Targets Based on Resveratrol Analogy
Given that this compound is a resveratrol analog, it may share some of its off-target effects. Resveratrol has been reported to interact with a number of other kinases and cellular proteins. While direct evidence for this compound is pending, researchers should consider the following as potential off-targets:
-
p38 mitogen-activated protein kinase (p38 MAPK)
-
Heat shock protein 27 (HSP27)
-
c-Jun N-terminal kinase (JNK)
-
Checkpoint kinase 2 (Chk2)
Signaling Pathways
The signaling pathways involving this compound are multifaceted. The primary, well-documented pathway involves the activation of AMPK. However, its inhibitory effect on STAT3 suggests a distinct, AMPK-independent mechanism of action.
This compound-AMPK Signaling Pathway
This compound activates AMPK indirectly via CaMKKβ. Activated AMPK then phosphorylates a variety of downstream targets, leading to the inhibition of anabolic pathways (like mTORC1 signaling) and the activation of catabolic processes (like autophagy).
This compound and STAT3 Signaling
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of STAT3. This suggests a direct or indirect interference with the STAT3 signaling pathway, which is a key regulator of inflammation and cell survival.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for RSVA405 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of RSVA405, a potent SIRT1 activator, in primary neuron cultures. The protocols outlined below are designed to assess the neuroprotective effects of this compound and to elucidate its mechanism of action. While specific data for this compound is emerging, the methodologies are adapted from extensive research on structurally and functionally similar SIRT1 activators, such as Resveratrol (RSV).[1][2][3]
Introduction to this compound and its Mechanism of Action
This compound is a sirtuin-activating compound (STAC) that has demonstrated significant potential in preclinical models of neurodegenerative diseases.[3][4] Its primary mechanism of action involves the allosteric activation of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][5] SIRT1 plays a crucial role in neuronal survival, stress resistance, and mitochondrial function by deacetylating a variety of protein targets.[1][3][6]
Activation of SIRT1 by compounds like this compound has been shown to confer neuroprotection through several downstream pathways[2][4]:
-
Deacetylation of p53: This inhibits apoptosis and promotes cell survival.[3][7]
-
Activation of PGC-1α: This co-enzyme is involved in mitochondrial biogenesis and function, leading to reduced oxidative stress.[1]
-
Inhibition of NF-κB: This transcription factor is a key regulator of inflammation, and its inhibition reduces neuroinflammatory processes.[3]
-
Activation of AMPK: While some studies suggest SIRT1-independent activation, the interplay between SIRT1 and AMP-activated protein kinase (AMPK) is crucial for cellular energy homeostasis and neuroprotection.[8]
These application notes will guide researchers in leveraging primary neuron cultures to investigate the neuroprotective properties of this compound.
Data Presentation: Effects of SIRT1/AMPK Activators on Neuronal Health
The following tables summarize quantitative data from studies on SIRT1 and AMPK activators in primary neuron and neuronal cell line models. This data provides a reference for expected outcomes when treating primary neurons with this compound.
Table 1: Neuroprotective Effects of SIRT1 Activators on Neuronal Viability and Apoptosis
| Compound | Neuronal Model | Insult/Stress Model | Concentration Range | Outcome Measure | Result | Reference |
| Resveratrol | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 50-100 µM | Cell Viability (MTT Assay) | Significant increase in cell viability compared to OGD control. | [9] |
| Resveratrol | Primary Cortical Neurons | NMDA-induced excitotoxicity | 5-100 µM | Cell Viability | Protection against NMDA-induced cell death. | [10] |
| Resveratrol | SH-SY5Y cells | High Glucose | 10 µM | Apoptosis (DAPI staining) | Partial reversal of high glucose-induced apoptosis. | [11] |
| Resveratrol | Primary Retinal Ganglion Cells | Oxidative Stress | Not specified | Cell Survival | Promotion of cell survival. | [1] |
| SRTAW04 | Primary Retinal Ganglion Cells | Oxidative Stress | Not specified | Cell Survival | Promotion of cell survival. | [1] |
Table 2: Effects of SIRT1/AMPK Activators on Oxidative Stress and Mitochondrial Function
| Compound | Neuronal Model | Insult/Stress Model | Concentration | Outcome Measure | Result | Reference |
| Resveratrol | RGC-5 cells | Serum deprivation, doxorubicin, H₂O₂ | Not specified | Reactive Oxygen Species (ROS) Levels | Reduction in ROS levels. | [1] |
| SRTAW04 | RGC-5 cells | Serum deprivation, doxorubicin, H₂O₂ | Not specified | Reactive Oxygen Species (ROS) Levels | Reduction in ROS levels. | [1] |
| Resveratrol | HT22 cells | Glutamate-induced toxicity | Not specified | Mitochondrial Superoxide Dismutase 2 (SOD2) Expression | Induction of SOD2 expression. | [10] |
| Resveratrol | Neuro2a cells | Basal conditions | 10 µM | Mitochondrial Biogenesis | Stimulation of mitochondrial biogenesis. | [8] |
Experimental Protocols
Primary Neuron Culture Preparation
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents. Similar protocols can be adapted for hippocampal neurons.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.
-
Isolate the embryonic brains and dissect the cortices.
-
Mince the cortical tissue and transfer to a conical tube containing the digestion solution.
-
Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation.
-
Stop the digestion by adding a digestion inhibitor or by washing with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days.
This compound Treatment and Neuroprotection Assay
This protocol outlines a general procedure for treating primary neurons with this compound and assessing its neuroprotective effects against a toxic insult.
Materials:
-
Mature primary neuron cultures (typically 7-14 days in vitro)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Neurotoxic agent (e.g., glutamate, oligomycin/rotenone, H₂O₂)
-
Cell viability and cytotoxicity assay reagents (e.g., MTT, LDH assay kits)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration.
-
Replace the existing culture medium with the this compound-containing medium.
-
Incubate the cultures for a pre-determined time (e.g., 1-24 hours) prior to inducing the insult.
-
-
Induction of Neuronal Injury:
-
Prepare the neurotoxic agent at a pre-determined concentration known to induce significant but not complete cell death.
-
Add the neurotoxic agent directly to the culture medium containing this compound.
-
Incubate for the appropriate duration to induce neuronal injury (e.g., 30 minutes for glutamate, 24 hours for oligomycin/rotenone).
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Following the insult, remove the treatment medium and incubate the cells with MTT solution. Measure the absorbance of the resulting formazan product.[12]
-
Cytotoxicity (LDH Assay): Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.[13]
-
Apoptosis (Flow Cytometry): Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of SIRT1 and its downstream targets following this compound treatment.
Materials:
-
This compound-treated primary neuron lysates
-
Protein electrophoresis and blotting equipment
-
Primary antibodies (e.g., anti-SIRT1, anti-acetylated-p53, anti-p-AMPK, anti-AMPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its evaluation in primary neuron cultures.
Caption: this compound signaling pathways in neurons.
Caption: Experimental workflow for this compound evaluation.
Caption: SIRT1 and AMPK signaling crosstalk.
References
- 1. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of SIRT1 on NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 Inhibits High Shear Stress-Induced Apoptosis in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Resveratrol protects primary cortical neuron cultures from transient oxygen-glucose deprivation by inhibiting MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Sirtuin 1 Attenuates High Glucose-Induced Neuronal Apoptosis by Deacetylating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. CRISPR-Cas9 screens in human cells and primary neurons identify modifiers of C9orf72 dipeptide repeat protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSVA405 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By facilitating CaMKKβ-dependent activation of AMPK, this compound subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway and promotes autophagy. These mechanisms of action make this compound a promising therapeutic candidate for a range of metabolic and neurodegenerative diseases, including obesity and Alzheimer's disease. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on currently available preclinical data.
Data Presentation
Table 1: Summary of Reported In Vivo Dosages for this compound
| Animal Model | Mouse/Rat Strain | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Oral (in diet) | 20 mg/kg/day | Daily | 11 weeks | Significantly reduced body weight gain | [1] |
| High-Fat Diet-Induced Obesity | C57BL/6 Mice | Oral (in diet) | 100 mg/kg/day | Daily | 11 weeks | Significantly reduced body weight gain | [1] |
| Renal Ischemia-Reperfusion Injury | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Not specified | Attenuated renal injury and protected renal function | [2] |
Signaling Pathway
The primary mechanism of action of this compound involves the activation of AMPK, which in turn inhibits mTOR and induces autophagy. This signaling cascade is critical for cellular metabolism and clearance of aggregated proteins.
Figure 1: this compound signaling pathway. Max Width: 760px.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model
This protocol is based on the methodology used to evaluate the effect of this compound on body weight gain in mice fed a high-fat diet.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6[3]
-
Age: 4 weeks old at the start of the study[1]
-
Sex: Male[1]
-
Housing: Group housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[4]
2. Diet and Treatment Groups:
-
Control Group: Standard chow diet (e.g., 10-12% kcal from fat).
-
High-Fat Diet (HFD) Group: HFD (e.g., 45-60% kcal from fat) to induce obesity.[5][6]
-
Treatment Groups:
-
HFD supplemented with this compound at 20 mg/kg/day.
-
HFD supplemented with this compound at 100 mg/kg/day.
-
3. This compound Formulation in Diet:
-
Calculate the required amount of this compound based on the average daily food consumption of the mice (typically 3-5 g/day for C57BL/6 mice).
-
Thoroughly mix the calculated amount of this compound powder into the high-fat diet to ensure uniform distribution. Custom diet formulation services from commercial vendors can be utilized for this purpose.
4. Experimental Workflow:
Figure 2: Workflow for oral this compound administration. Max Width: 760px.
5. Monitoring and Endpoint Analysis:
-
Record body weight and food intake weekly throughout the 11-week study period.
-
At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Collect blood samples for analysis of serum lipids, glucose, and insulin levels.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and molecular studies (e.g., Western blot for p-AMPK).
Protocol 2: Intraperitoneal Administration of this compound
This protocol provides a general methodology for intraperitoneal (i.p.) administration of this compound, which may be adapted for various disease models. The dosage is extrapolated from a study in rats.[2]
1. Animal Model:
-
Select an appropriate mouse strain and disease model based on the research question.
2. This compound Formulation for Injection:
-
Solubility: this compound is soluble in DMSO (up to 62 mg/mL) and ethanol (up to 2 mg/mL). It is insoluble in water.
-
Vehicle Selection: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] For compounds sensitive to DMSO, other vehicles like 0.5% methylcellulose can be considered, though potential for organ damage with repeated IP administration should be noted.[8]
-
Preparation:
-
Dissolve the required amount of this compound in the DMSO component first.
-
Add the other vehicle components (PEG300, Tween-80, saline) and mix thoroughly to form a clear solution or a uniform suspension.
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
3. Dosing and Administration:
-
Dosage: A starting dose of 3 mg/kg can be considered, based on the effective dose in a rat model of renal injury.[2] Dose-response studies are recommended to determine the optimal dose for the specific mouse model and disease.
-
Injection Volume: The typical injection volume for i.p. administration in mice is 5-10 mL/kg.[9]
-
Procedure:
-
Accurately weigh the mouse to calculate the injection volume.
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[10]
-
Aspirate to ensure the needle is not in an organ or blood vessel before injecting the solution.
-
4. Experimental Workflow for a Generic Efficacy Study:
Figure 3: General workflow for IP this compound administration. Max Width: 760px.
Safety and Toxicology
Currently, there is limited publicly available data on the pharmacokinetics (Cmax, Tmax, half-life) and toxicology (LD50, MTD) of this compound specifically in mice. As with any investigational compound, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and experimental conditions.
Recommendations for Preliminary Studies:
-
Maximum Tolerated Dose (MTD): Conduct an acute MTD study to determine the highest dose that does not cause unacceptable side effects or mortality. This typically involves administering single, escalating doses to small groups of mice and observing for clinical signs of toxicity for up to 72 hours.[11]
-
Sub-acute/Sub-chronic Toxicity: For longer-term studies, a sub-acute (e.g., 28-day) or sub-chronic (e.g., 90-day) toxicity study may be warranted to evaluate the effects of repeated dosing.[12][13][14] This would involve daily administration of this compound at multiple dose levels and monitoring for changes in body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and histopathology of major organs.
Concluding Remarks
This compound is a promising AMPK activator with demonstrated efficacy in a mouse model of obesity. The provided protocols offer a starting point for researchers investigating the therapeutic potential of this compound in various in vivo mouse models. It is imperative to perform appropriate dose-finding and safety assessments prior to initiating large-scale efficacy studies. Further research is needed to fully characterize the pharmacokinetic and toxicological profile of this compound in mice to facilitate its development as a potential therapeutic agent.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-induced obesity murine model [protocols.io]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 9. benchchem.com [benchchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. Safety assessment of resveratrol surrogate molecule 5 (RSM5): Acute and sub-acute oral toxicity studies in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
Application of RSVA405 in High-Fat Diet-Induced Obesity Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a novel small-molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Its structural similarity to resveratrol, a natural polyphenol, has led to the investigation of its therapeutic potential in metabolic disorders.[1] Notably, this compound has demonstrated significant efficacy in mitigating weight gain in high-fat diet (HFD)-induced models of obesity.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical obesity research, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a potent indirect activator of AMPK.[1] The activation of AMPK by this compound initiates a signaling cascade that plays a pivotal role in regulating cellular metabolism. A key downstream effect is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.[1] By inhibiting ACC, this compound effectively blocks the biosynthesis of fatty acids.
Furthermore, this compound has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature fat cells.[1][2] This inhibition is achieved by interfering with the mitotic clonal expansion phase of preadipocyte proliferation.[1] this compound treatment prevents the transcriptional upregulation of key adipogenic genes, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as their downstream targets such as fatty acid synthase (FAS) and fatty acid-binding protein 4 (aP2).[1][3]
Quantitative Data from In Vivo Studies
Oral administration of this compound has been shown to significantly reduce body weight gain in mice fed a high-fat diet. The following table summarizes the key findings from a representative study.
| Treatment Group | Dosage (mg/kg/day, oral) | Duration | Body Weight Gain Reduction | Reference |
| This compound | 20 | 11 weeks | Significant | [1][2] |
| This compound | 100 | 11 weeks | Significant | [1][2] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice using a high-fat diet, a widely used model to study the pathophysiology of obesity and to evaluate potential therapeutic agents.
Materials:
-
Male C57BL/6J mice (4-5 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Acclimatize male C57BL/6J mice for one week upon arrival, with ad libitum access to standard chow and water.
-
At 5-6 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Provide the respective diets and water ad libitum for a period of 11-12 weeks.
-
Monitor the body weight of each mouse weekly.
-
At the end of the study period, mice in the HFD group will have significantly higher body weight and adipose tissue mass compared to the control group.
Oral Administration of this compound
This protocol details the preparation and oral administration of this compound to high-fat diet-induced obese mice.
Materials:
-
This compound compound
-
Vehicle for dissolution (e.g., a mixture of DMSO and vegetable oil)
-
Vortex mixer
-
Oral gavage needles (20-gauge, 1.5 inches, with a blunt tip)
-
1 mL syringes
Procedure:
-
Prepare the dosing solution of this compound by dissolving it in a suitable vehicle. Given its hydrophobic nature, a common vehicle is an emulsion of DMSO and vegetable oil. Ensure the final concentration of DMSO is safe for animal administration.
-
Vortex the solution thoroughly before each administration to ensure a uniform suspension.
-
For oral gavage, firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).
-
Slowly administer the calculated volume of the this compound solution (typically 5-10 mL/kg body weight).
-
Administer the treatment daily for the specified duration of the study (e.g., 11 weeks).
-
The control group should receive the vehicle alone following the same procedure.
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol outlines the procedure for detecting the activation of AMPK and the phosphorylation of its downstream target ACC in adipose tissue lysates.
Materials:
-
Adipose tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen adipose tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
This protocol describes the measurement of mRNA expression levels of key adipogenic transcription factors in adipose tissue.
Materials:
-
Adipose tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for:
-
PPAR-γ
-
C/EBPα
-
A housekeeping gene (e.g., β-actin or GAPDH)
-
-
Real-time PCR system
Procedure:
-
Extract total RNA from adipose tissue samples using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target genes and a housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in inhibiting adipogenesis and fatty acid synthesis.
References
Application Notes and Protocols for Studying STAT3 Signaling Using RSVA405
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4] RSVA405 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Emerging evidence suggests a crosstalk between the AMPK and STAT3 signaling pathways, whereby activation of AMPK can lead to the inhibition of STAT3 function. These application notes provide a comprehensive guide for utilizing this compound to investigate STAT3 signaling, including the proposed mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action: this compound and STAT3 Signaling
This compound is not a direct inhibitor of STAT3. Instead, it is proposed to indirectly inhibit STAT3 signaling through the activation of AMPK. The activation of AMPK by this compound can influence STAT3 activity through several potential mechanisms:
-
Inhibition of STAT3 Nuclear Translocation: Activated AMPK has been shown to prevent the translocation of STAT3 into the nucleus, a critical step for its function as a transcription factor.[5][6]
-
Modulation of STAT3 Phosphorylation: AMPK activation can promote the phosphorylation of STAT3 at Serine 727 (S727) in the cytoplasm, which may sequester STAT3 and prevent its nuclear translocation and transcriptional activity.[5][6]
-
Upregulation of STAT3 Negative Regulators: AMPK can activate the Nrf2-SHP signaling cascade. Small Heterodimer Partner (SHP) is a transcriptional repressor that can inhibit the transcriptional activity of STAT3.[7]
This indirect mechanism of action makes this compound a valuable tool for studying the interplay between cellular metabolism and inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. While direct IC50 values for STAT3 inhibition by this compound are not yet available, the provided data on AMPK activation can guide dose-selection for STAT3-related experiments.
| Parameter | Value | Cell Line/System | Reference |
| AMPK Activation (EC50) | ~1 µM | Not specified | [5] |
| Inhibition of Adipocyte Differentiation (IC50) | 0.5 µM | 3T3-L1 cells | [5] |
| Inhibition of LPS-induced STAT3 activity | 1-3 µM | RAW 264.7 macrophages | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical STAT3 signaling pathway.
Caption: Proposed mechanism of this compound-mediated STAT3 inhibition.
References
- 1. STAT3‐mediated MLST8 gene expression regulates cap‐dependent translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. AMPK activation mitigates inflammatory pain by modulating STAT3 phosphorylation in inflamed tissue macrophages of adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2-SHP Cascade-Mediated STAT3 Inactivation Contributes to AMPK-Driven Protection Against Endotoxic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RSVA405-Induced AMPK Activation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a novel small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. As a potent inhibitor of adipogenesis, this compound holds therapeutic potential for obesity and other metabolic disorders.[1] AMPK activation by this compound is mediated through a CaMKKβ-dependent pathway.[2][3] Accurate and reliable in vitro assays are essential for characterizing the potency and mechanism of action of AMPK activators like this compound. This document provides detailed protocols for three common methods to measure this compound-induced AMPK activation in a cellular context: Western Blotting for phosphorylated AMPK, a Luminescence-based Kinase Assay, and a FRET-based Biosensor Assay.
Key Experimental Parameters for this compound
Before proceeding to the detailed protocols, it is important to note the established experimental parameters for this compound from published research. These parameters can serve as a starting point for experimental design.
| Parameter | Value | Cell Line | Reference |
| EC50 for AMPK Activation | ~1 µM | Cell-based assays | [4][5] |
| IC50 for Lipid Accumulation Inhibition | ~0.5 µM | 3T3-L1 preadipocytes | [2][5] |
| Effective Concentration Range | 0.2 - 2 µM | 3T3-L1 cells | [3] |
| Treatment Time | 24 hours (for adipogenesis studies) | 3T3-L1 preadipocytes | [6] |
Signaling Pathway of this compound-Mediated AMPK Activation
The following diagram illustrates the proposed signaling pathway for this compound-induced AMPK activation.
Protocol 1: Western Blotting for Phospho-AMPK (Thr172)
Western blotting is a widely used technique to detect the phosphorylation status of AMPK at Threonine 172 on its α-subunit, which is a hallmark of its activation.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment:
-
Seed 3T3-L1 preadipocytes in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0, 2.0 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
Representative Data Presentation
| This compound (µM) | p-AMPK/Total AMPK Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 0.2 | 1.8 |
| 0.5 | 3.5 |
| 1.0 | 5.2 |
| 2.0 | 5.8 |
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a high-throughput method suitable for screening and dose-response studies.
Experimental Workflow
Detailed Methodology
1. Reagent Preparation:
-
Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Reconstitute recombinant AMPK enzyme, substrate peptide (e.g., SAMS peptide), and ATP in the kinase buffer.
-
Prepare a serial dilution of this compound in kinase buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the kinase reaction components in the following order:
-
1 µL of this compound dilution or vehicle control.
-
2 µL of AMPK enzyme.
-
2 µL of substrate/ATP mix.
-
-
Incubate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the fold activation relative to the vehicle control.
Representative Data Presentation
| This compound (µM) | Luminescence (RLU) | Fold Activation vs. Control |
| 0 (Control) | 15,000 | 1.0 |
| 0.1 | 25,500 | 1.7 |
| 0.3 | 48,000 | 3.2 |
| 1.0 | 78,000 | 5.2 |
| 3.0 | 87,000 | 5.8 |
| 10.0 | 90,000 | 6.0 |
Protocol 3: FRET-Based Biosensor Assay in Live Cells
This method utilizes a genetically encoded biosensor that changes its fluorescence resonance energy transfer (FRET) efficiency upon phosphorylation by AMPK, allowing for real-time monitoring of AMPK activity in living cells.
Experimental Workflow
Detailed Methodology
1. Cell Preparation:
-
Transfect a suitable cell line (e.g., HeLa or HEK293T) with a plasmid encoding an AMPK FRET biosensor (e.g., AMPKAR).
-
24-48 hours post-transfection, plate the cells on a glass-bottom imaging dish.
2. Live-Cell Imaging:
-
Mount the imaging dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline images in the donor and FRET channels for a few minutes.
-
Add this compound at the desired concentration to the imaging medium.
-
Acquire time-lapse images to monitor the change in the FRET ratio (acceptor emission/donor emission).
3. Data Analysis:
-
For each cell, calculate the FRET ratio at each time point.
-
Normalize the FRET ratio to the baseline value to determine the change in AMPK activity over time.
Representative Data Presentation
| Time (minutes) after this compound (1 µM) addition | Normalized FRET Ratio (Fold Change) |
| 0 | 1.00 |
| 5 | 1.15 |
| 10 | 1.32 |
| 15 | 1.45 |
| 20 | 1.50 |
| 30 | 1.52 |
Conclusion
The choice of assay for measuring this compound-induced AMPK activation depends on the specific research question, required throughput, and available equipment. Western blotting provides a direct measure of AMPK phosphorylation and is a gold-standard method for validation. Luminescence-based assays are highly amenable to high-throughput screening and for generating robust dose-response curves. FRET-based biosensors offer the unique advantage of monitoring AMPK activity in real-time within single living cells, providing valuable spatio-temporal information. By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and other potential AMPK activators.
References
- 1. promega.com [promega.com]
- 2. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FRET-Based Sensor for Measuring Adenine Nucleotide Binding to AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorescent Reporter of AMPK activity and Cellular Energy Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown with RSVA405 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating gene function and therapeutic potential by combining lentiviral-mediated short hairpin RNA (shRNA) knockdown with the small molecule activator of AMP-activated protein kinase (AMPK), RSVA405. This combination allows for the specific silencing of a target gene while simultaneously modulating a key cellular energy sensing pathway, providing a powerful tool for dissecting cellular mechanisms and evaluating potential therapeutic strategies.
This compound is a potent, orally active activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK by this compound can lead to the inhibition of mTOR signaling and the induction of autophagy. Lentiviral shRNA delivery provides a robust method for stable, long-term gene silencing in a wide range of cell types, including both dividing and non-dividing cells. The combined application of these two powerful techniques enables researchers to explore the interplay between a specific gene of interest and the AMPK signaling pathway in various physiological and pathological contexts.
Data Presentation
Illustrative Data: The following tables present hypothetical but realistic quantitative data to demonstrate the expected outcomes of combining lentiviral shRNA knockdown with this compound treatment. The target gene in this illustrative example is "Gene X," a hypothetical negative regulator of AMPK.
Table 1: Quantification of Gene X Knockdown Efficiency
| Treatment Group | Target Gene (Gene X) mRNA Expression (Relative to Scrambled shRNA Control) | Target Protein (Protein X) Expression (Relative to Scrambled shRNA Control) |
| Scrambled shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Gene X shRNA | 0.25 ± 0.05 | 0.31 ± 0.08 |
| Scrambled shRNA + this compound | 1.02 ± 0.14 | 1.05 ± 0.18 |
| Gene X shRNA + this compound | 0.23 ± 0.04 | 0.28 ± 0.07 |
Table 2: Analysis of Downstream Signaling Pathways
| Treatment Group | p-AMPK (Thr172) / Total AMPK Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | LC3-II / LC3-I Ratio |
| Scrambled shRNA | 1.00 ± 0.10 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| Gene X shRNA | 1.52 ± 0.21 | 0.68 ± 0.09 | 1.45 ± 0.19 |
| Scrambled shRNA + this compound | 2.15 ± 0.28 | 0.45 ± 0.07 | 2.20 ± 0.25 |
| Gene X shRNA + this compound | 3.58 ± 0.41 | 0.21 ± 0.05 | 3.75 ± 0.45 |
Table 3: Cell Viability Assay
| Treatment Group | Cell Viability (%) |
| Scrambled shRNA | 100 ± 5.2 |
| Gene X shRNA | 98 ± 4.8 |
| Scrambled shRNA + this compound | 95 ± 6.1 |
| Gene X shRNA + this compound | 85 ± 7.3 |
Experimental Protocols
Lentiviral shRNA Production and Titration
This protocol describes the generation of lentiviral particles carrying shRNA constructs for the knockdown of a target gene.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing shRNA targeting the gene of interest (and a scrambled non-targeting control)
-
Transfection reagent
-
DMEM with 10% FBS
-
0.45 µm filter
-
Lentivirus titration kit
Protocol:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the shRNA-containing lentiviral vector, psPAX2, and pMD2.G plasmids.
-
Add transfection reagent according to the manufacturer's instructions and incubate to form transfection complexes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Medium: Replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4-5: Harvest Lentivirus:
-
Collect the cell culture supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Aliquot the virus and store at -80°C.
-
-
Titration: Determine the viral titer using a commercial lentivirus titration kit to ensure appropriate multiplicity of infection (MOI) for subsequent experiments.
Lentiviral Transduction of Target Cells
This protocol outlines the procedure for infecting target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Lentiviral particles (shRNA targeting the gene of interest and scrambled control)
-
Polybrene
-
Puromycin (if the vector contains a puromycin resistance gene)
-
Complete growth medium for the target cells
Protocol:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Add the appropriate volume of lentiviral particles to the cells to achieve the desired MOI.
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus overnight.
-
-
Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic (e.g., puromycin) to the medium to select for transduced cells. Culture the cells for several days, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.
This compound Treatment
This protocol details the treatment of transduced cells with this compound.
Materials:
-
Lentivirally transduced cells (stably expressing shRNA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
Protocol:
-
Cell Plating: Plate the stable shRNA-expressing cells at the desired density for the downstream assay.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. Include a vehicle control (DMSO) group.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Quantification of Gene Knockdown (qPCR and Western Blot)
Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Isolate total RNA from the different treatment groups using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Analysis of Downstream Signaling Pathways
Western Blot for Phosphorylated Proteins: Follow the Western Blot protocol described above, using primary antibodies specific for the phosphorylated and total forms of key signaling proteins such as AMPK, mTOR, and an antibody for LC3 to assess autophagy.
Cell Viability Assay
MTT Assay:
-
Cell Plating: Seed cells in a 96-well plate and perform the lentiviral transduction and this compound treatment as described above.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the control group.
Visualizations
Application Notes and Protocols: Seahorse Assay with RSVA405 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically quantifying the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively. These measurements provide a critical window into the metabolic function of live cells in a multi-well plate format.
RSVA405 is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK). AMPK acts as a master regulator of cellular energy homeostasis, and its activation can influence a variety of downstream pathways, including the inhibition of mTOR signaling and the promotion of autophagy. Given its role in metabolic regulation, understanding the impact of this compound on cellular bioenergetics is crucial for its development as a potential therapeutic agent for metabolic diseases.
These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of this compound administration on cultured cells.
Key Signaling Pathway: this compound-Mediated AMPK Activation
This compound activates AMPK, a central energy sensor in cells. Once activated, AMPK initiates a cascade of events to restore cellular energy balance. A key downstream target of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism. Activated AMPK inhibits mTORC1, leading to a reduction in protein synthesis and cell growth, and can promote catabolic processes like autophagy.
Caption: this compound signaling pathway.
Experimental Protocols
I. Cell Culture and Seeding for Seahorse Assay
This protocol is optimized for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.
Materials:
-
Cell line of interest (e.g., 3T3-L1 preadipocytes, HEK293 cells)
-
Complete cell culture medium
-
Seahorse XF96 cell culture microplate
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain cells in their recommended complete culture medium and incubator conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding Density Optimization: Determine the optimal cell seeding density for your cell type. This is a critical step to ensure that the OCR and ECAR measurements fall within the linear range of the instrument. A typical starting range for adherent cells is 20,000 to 80,000 cells per well.
-
Cell Plating:
-
On the day before the assay, harvest and count the cells.
-
Resuspend the cells in the complete culture medium to the optimized concentration.
-
Seed the appropriate volume of cell suspension into each well of the Seahorse XF96 microplate.
-
Leave the four corner wells for background correction, adding only cell culture medium to these wells.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
II. Seahorse XF Calibrant and Sensor Cartridge Preparation
Materials:
-
Seahorse XF Calibrant
-
Seahorse XF96 sensor cartridge
-
Sterile water
Procedure (Day before the assay):
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the Seahorse XF96 sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.
-
Incubate the cartridge and utility plate overnight in a non-CO2 incubator at 37°C.
III. This compound and Mito Stress Test Compound Preparation
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure (Day of the assay):
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C for long-term use.
-
This compound Working Solution: On the day of the assay, dilute the this compound stock solution in the pre-warmed Seahorse XF Assay Medium to the desired final concentrations. It is recommended to prepare a 10X stock of the final desired concentration for injection.
-
Mito Stress Test Compounds: Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions to create concentrated stock solutions.
-
Injection Solutions: Prepare the injection solutions by diluting the concentrated stocks of the Mito Stress Test compounds and this compound in the Seahorse XF Assay Medium to the final desired 10X working concentrations.
IV. Seahorse XF Cell Mito Stress Test Assay with this compound
Procedure (Day of the assay):
-
Medium Exchange:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of pre-warmed Seahorse XF Assay Medium to each well. For a 96-well plate, this is typically 180 µL.
-
-
Cell Plate Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Load Sensor Cartridge:
-
During the cell plate incubation, load the injection ports of the hydrated sensor cartridge with the prepared 10X working solutions of this compound and the Mito Stress Test compounds.
-
Port A: Vehicle (DMSO in assay medium) or this compound
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Run the Seahorse Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
Start the assay. The instrument will measure baseline OCR and ECAR, then inject the compounds from each port sequentially, with measurement cycles between each injection.
-
Experimental Workflow Diagram
Caption: Seahorse assay workflow.
Data Presentation
The following table presents representative data on the metabolic effects of an AMPK activator, which are expected to be similar to the effects of this compound. This data is for illustrative purposes and should be replaced with experimentally derived values.
| Metabolic Parameter | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) | Units |
| Basal OCR | 150 ± 10 | 165 ± 12 | 180 ± 15 | pmol/min |
| Basal ECAR | 80 ± 5 | 75 ± 6 | 70 ± 8 | mpH/min |
| ATP Production | 120 ± 8 | 135 ± 10 | 150 ± 12 | pmol/min |
| Maximal Respiration | 300 ± 20 | 330 ± 25 | 350 ± 28 | pmol/min |
| Spare Capacity | 150 ± 15 | 165 ± 18 | 170 ± 20 | pmol/min |
Note on Data: The quantitative data presented in this table is hypothetical and serves as an example of how to structure the results. Actual values will vary depending on the cell type, experimental conditions, and the specific activity of this compound. It is essential to perform robust experimental replicates and statistical analysis.
Data Analysis and Interpretation
The Seahorse XF software will automatically calculate the key parameters of the Mito Stress Test from the raw OCR and ECAR data.
-
Basal Respiration: The initial OCR reading before the injection of any compounds, representing the baseline mitochondrial activity. An increase with this compound may suggest an enhancement of basal mitochondrial function.
-
ATP Production: The decrease in OCR after the injection of Oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration that is coupled to ATP synthesis.
-
Maximal Respiration: The OCR after the injection of FCCP, a mitochondrial uncoupler. This reveals the maximum respiratory capacity of the cells. An increase with this compound could indicate an enhanced ability to meet energy demands.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This is a measure of the cell's ability to respond to an energetic challenge.
-
Non-mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A, which completely inhibit the electron transport chain.
-
Basal ECAR: The initial ECAR reading, which is an indicator of the rate of glycolysis. A decrease with this compound might suggest a metabolic shift away from glycolysis towards oxidative phosphorylation, consistent with AMPK activation.
By analyzing these parameters, researchers can gain valuable insights into how this compound modulates cellular metabolism and energy production, providing a deeper understanding of its mechanism of action and therapeutic potential.
Troubleshooting & Optimization
RSVA405 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
Welcome to the technical support center for RSVA405. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound solubility in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active activator of AMP-activated protein kinase (AMPK), with a reported EC50 of 1 μM.[1][2][3] It works indirectly by facilitating CaMKKβ-dependent activation of AMPK.[4][5] This activation leads to the inhibition of mTOR and the promotion of autophagy, which can enhance the degradation of substances like amyloid-β peptides.[1][2][4] this compound also exhibits anti-inflammatory effects by inhibiting STAT3 function.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause?
A2: this compound is hydrophobic and insoluble in water.[6] Direct addition of a concentrated this compound stock solution (typically in DMSO) to an aqueous cell culture medium can cause it to precipitate out of solution. This is a common issue with hydrophobic compounds in aqueous environments.[7]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][5][6] Ethanol can also be used, but DMSO allows for higher stock concentrations.[5][6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive cell lines may be affected by concentrations as low as 0.1%.[8] It is crucial to determine the specific tolerance of your cell line.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][6] Once dissolved in a solvent, the stock solution should be stored in aliquots in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2][6] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to resolving solubility issues with this compound in your cell culture experiments.
Problem: Precipitate forms in the cell culture flask/plate after adding this compound.
Root Causes and Solutions:
-
Improper Dissolution of Stock Solution:
-
Solution: Ensure your this compound is fully dissolved in the solvent before further dilution. Use gentle vortexing or sonication if necessary. Visually inspect the stock solution for any undissolved particles.[7]
-
-
High Final Concentration of this compound:
-
Solution: The effective concentration of this compound in cell-based assays is reported to be in the range of 0.2-3 μM.[1] Attempting to use much higher concentrations may exceed its solubility limit in the final culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and assay.
-
-
Incorrect Dilution Method:
-
Solution: Avoid adding the highly concentrated DMSO stock directly to the full volume of your culture medium. A serial dilution approach is recommended. Prepare an intermediate dilution of the this compound stock in pre-warmed cell culture medium before adding it to the final culture vessel. It is crucial to mix thoroughly and immediately after each dilution step.[7]
-
-
Quality of DMSO:
-
Temperature Effects:
-
Solution: Temperature shifts can cause components to precipitate out of the solution. Always use pre-warmed (37°C) cell culture medium for your dilutions and experiments.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | 116.67 mg/mL | 373.50 mM | Requires ultrasonic assistance. Use newly opened DMSO. | [1] |
| DMSO | 62 mg/mL | 198.48 mM | Moisture-absorbing DMSO reduces solubility. | [6] |
| DMSO | 50 mM | - | - | [5] |
| Ethanol | 5 mM | - | - | [5] |
| Ethanol | 2 mg/mL | - | - | [6] |
| Water | Insoluble | - | - | [6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Duration | Observed Effect | Source |
| 3T3-L1 cells | 0.2-2 μM | 24 h | Inhibition of adipocyte differentiation | [1] |
| RAW 264.7 macrophages | 1-3 μM | 16 h | Inhibition of LPS-induced STAT3 activity | [1] |
| APP-HEK293 cells | 1-3 μM | 24 h | Inhibition of mTOR, induction of autophagy, and Aβ degradation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 50 mM).
-
Vortex the solution and use a sonicator bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dosing Cells with this compound
-
Materials: Prepared this compound stock solution, pre-warmed complete cell culture medium, sterile tubes for dilution.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution and allow it to reach room temperature.
-
Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 1 μM in your culture well:
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed culture medium (e.g., dilute a 50 mM stock 1:100 in medium to get a 500 μM intermediate solution). Mix gently but thoroughly.
-
Add the appropriate volume of the intermediate dilution to your cells in the culture plate/flask. For instance, add 2 μL of a 500 μM intermediate solution to 1 mL of medium in a well to get a final concentration of 1 μM.
-
-
Immediately after adding the final this compound solution, gently swirl the plate/flask to ensure even distribution and minimize localized high concentrations that could lead to precipitation.
-
Return the cells to the incubator.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|140405-36-3|COA [dcchemicals.com]
- 3. Medchemexpress LLC HY-103238 5mg Medchemexpress, this compound CAS:140405-36-3 | Fisher Scientific [fishersci.com]
- 4. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RSVA405 Concentration for Maximum AMPK Activation
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing RSVA405 to achieve maximal AMP-activated protein kinase (AMPK) activation in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is a potent, small-molecule activator of AMPK. It functions as an indirect activator, meaning it does not bind directly to the AMPK enzyme. Instead, it facilitates the activation of AMPK through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway. This leads to the phosphorylation of AMPK at Threonine 172, a critical step for its activation.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for most cell lines. The half-maximal effective concentration (EC50) for this compound is approximately 1 µM in various cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How long should I incubate cells with this compound to observe AMPK activation?
A4: The optimal incubation time can vary depending on the cell type and the specific downstream effects being measured. For observing direct AMPK phosphorylation (pAMPK), a shorter incubation time of 1 to 6 hours is often sufficient. For downstream effects, such as changes in gene expression or metabolic activity, a longer incubation of 24 hours or more may be necessary. A time-course experiment is recommended to determine the ideal incubation period for your experimental goals.
Q5: What are the expected downstream effects of AMPK activation by this compound?
A5: Activated AMPK is a master regulator of metabolism. Its activation by this compound is expected to lead to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) at Serine 79. This, in turn, inhibits fatty acid synthesis and promotes fatty acid oxidation. Other downstream effects include the inhibition of mTOR signaling, induction of autophagy, and regulation of glucose uptake.
Troubleshooting Guides
Problem 1: No or low AMPK activation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to identify the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to determine the peak activation time for pAMPK. |
| Compound Degradation | Ensure your this compound stock solution has been stored properly at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low Endogenous CaMKKβ Levels | This compound activates AMPK via CaMKKβ. Confirm that your cell line expresses sufficient levels of CaMKKβ. If not, consider using a different cell line or a direct AMPK activator. |
| Technical Issues with Western Blot | See the detailed Western Blot troubleshooting section in the Experimental Protocols. Ensure your antibodies for pAMPK (Thr172) and total AMPK are validated and working correctly. |
Problem 2: High background or non-specific bands in Western blot for pAMPK.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or 5% non-fat milk in TBST). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers (lysis, running, transfer, and wash buffers) to rule out contamination. |
Problem 3: Cell death or cytotoxicity observed at effective this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Determine the cytotoxic concentration of this compound for your cell line using a cytotoxicity assay (e.g., MTT assay). Use a concentration that effectively activates AMPK without causing significant cell death. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. |
| Off-Target Effects | At very high concentrations, small molecules can have off-target effects. Try to use the lowest effective concentration of this compound. Consider using another AMPK activator with a different mechanism of action to confirm that the observed phenotype is due to AMPK activation. |
Data Presentation
Table 1: Summary of this compound Concentrations and Effects
| Parameter | Value | Cell Lines | Reference |
| EC50 for AMPK Activation | ~1 µM | HEK293, SH-SY5Y, 3T3-L1 | |
| Effective Concentration Range | 1 - 3 µM | RAW 264.7, APP-HEK293 | |
| IC50 for Adipocyte Differentiation | ~0.5 µM | 3T3-L1 |
Experimental Protocols
Protocol 1: Western Blot for pAMPK (Thr172) and pACC (Ser79)
-
Cell Lysis:
-
After treating cells with this compound, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against pAMPKα (Thr172), total AMPKα, pACC (Ser79), and total ACC overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualization
Technical Support Center: Troubleshooting RSVA405 in Adipogenesis Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effect of RSVA405 on adipogenesis.
Disclaimer: As of the last update, "this compound" is not a widely documented compound in publicly available scientific literature. The information provided here is based on a hypothetical mechanism of action where this compound is presumed to be an inducer of adipogenesis, likely acting through the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, a central regulator of adipocyte differentiation.[1][2][3] The troubleshooting advice is based on established principles and common issues encountered in in vitro adipogenesis experiments.
Troubleshooting Guides
This section addresses the primary issue of observing no significant effect of this compound on adipogenesis in your experiments. The following table outlines potential problems, their likely causes, and recommended solutions.
Table 1: Troubleshooting Lack of this compound-Induced Adipogenesis
| Problem | Potential Cause | Recommended Solution |
| No visible lipid droplet formation with this compound treatment. | Cell Health and Culture Conditions: Preadipocytes (e.g., 3T3-L1) are not healthy, are passaged too many times, or are not grown to full confluence before inducing differentiation. | Use low-passage cells (typically below passage 20 for 3T3-L1). Ensure cells reach 100% confluence and are held for 2 days post-confluence before starting the differentiation protocol. Visually inspect cells daily for proper morphology. |
| Ineffective Differentiation Cocktail: The standard components of the differentiation medium (e.g., insulin, dexamethasone, IBMX) are degraded or used at suboptimal concentrations. | Prepare fresh differentiation media for each experiment. Validate the potency of your differentiation cocktail by running a positive control (e.g., rosiglitazone) alongside your this compound experiment.[4] | |
| This compound Concentration and Stability: The concentration of this compound may be too low to elicit a response, or the compound may be unstable in the culture medium. | Perform a dose-response experiment with a wide range of this compound concentrations. Check the compound's solubility and stability in your specific culture medium and consider using a fresh stock solution. | |
| Positive control (e.g., rosiglitazone) works, but this compound does not. | Mechanism of Action: this compound may not be a direct PPARγ agonist or may require co-factors that are absent or in low abundance in your cell model. | Investigate the expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα, in your cell line.[1][5] Consider that this compound might act on a different, non-canonical pathway. |
| Compound Antagonism: Components in the serum or media may be interfering with or degrading this compound. | Test the effect of this compound in media with different serum lots or in a serum-free formulation if one is available and suitable for your cells. | |
| High variability between replicate wells. | Inconsistent Seeding Density: Uneven cell seeding leads to variable confluence and differentiation efficiency. | Ensure thorough mixing of the cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell distribution. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill these perimeter wells with sterile PBS or media to maintain humidity. | |
| Low overall differentiation, even in positive controls. | Cell Line Issues: The preadipocyte cell line may have lost its differentiation potential. | Obtain a new, low-passage vial of the cell line from a reputable source. When thawing new cells, follow the supplier's protocol carefully. |
| Incorrect Timing of Treatment: The timing of this compound addition may not align with the critical window for adipogenic commitment. | Vary the time points at which this compound is introduced during the differentiation protocol (e.g., only during the induction phase, only during the maintenance phase, or throughout). |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a compound like this compound that promotes adipogenesis?
A1: Most potent inducers of adipogenesis act as agonists for PPARγ, the master regulator of adipocyte differentiation.[2][3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, insulin sensitivity, and the morphological changes characteristic of mature adipocytes.[3]
Q2: My 3T3-L1 cells are not differentiating well with any treatment. What are the most critical factors to check in the protocol?
A2: The most critical factors for successful 3T3-L1 differentiation are:
-
Confluence: Cells must be 100% confluent and maintained in that state for 48 hours before induction. Differentiation will fail if cells are not confluent.
-
Passage Number: Use cells below passage 20. Higher passage numbers are associated with a reduced ability to differentiate.
-
Differentiation Cocktail: The "MDI" cocktail (IBMX, Dexamethasone, Insulin) is crucial. IBMX elevates cAMP levels, and dexamethasone activates glucocorticoid receptors, both of which are necessary to initiate the expression of key transcription factors. Insulin is critical for lipid accumulation. Ensure all components are fresh and at the correct concentrations.
Q3: How can I quantitatively measure the effect of this compound on adipogenesis beyond visual inspection?
A3: While microscopy is useful, quantitative methods are essential for robust data.
-
Oil Red O Staining and Elution: After staining lipid droplets with Oil Red O, the dye can be eluted with isopropanol, and the absorbance can be measured (typically around 510 nm) to quantify lipid accumulation.
-
Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of key adipogenic marker genes. Early markers include Pparg and Cebpa. Late markers include Fabp4 (aP2) and Adipoq (Adiponectin).[6]
-
Protein Analysis (Western Blot): Measure the protein levels of PPARγ, FABP4, and other relevant markers to confirm that the changes in gene expression translate to the protein level.
-
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay: The activity of this enzyme is a classic marker of adipogenesis and can be measured with a colorimetric assay.
Q4: Could the source of my cells (e.g., human adipose-derived stem cells vs. 3T3-L1) explain the lack of this compound effect?
A4: Absolutely. Different cell models have distinct characteristics. Human adipose-derived stem cells (hASCs) are a more clinically relevant model but can have donor-to-donor variability and may require different differentiation protocols compared to immortalized mouse cell lines like 3T3-L1.[6][7] It is possible that this compound is species-specific or that the signaling pathways in your chosen cell model are not responsive to this particular compound. Testing this compound in a different, validated adipogenic cell line could be a valuable troubleshooting step.
Experimental Protocols
Standard In Vitro Adipogenesis Assay Using 3T3-L1 Cells
This protocol provides a standard method for inducing adipogenesis in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 cells (low passage)
-
Growth Medium (GM): DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium 1 (DM1): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Differentiation Medium 2 (DM2): DMEM with 10% FBS and 10 µg/mL Insulin.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Positive control (e.g., Rosiglitazone)
-
Vehicle control (e.g., DMSO)
-
Multi-well plates (e.g., 24-well or 48-well)
Procedure:
-
Seeding: Seed 3T3-L1 cells in multi-well plates at a density that allows them to reach 100% confluence within 2-3 days. Grow the cells in Growth Medium.
-
Post-Confluence Arrest: After reaching 100% confluence (Day 0), continue to culture the cells in Growth Medium for an additional 48 hours. This step is critical for efficient differentiation.
-
Induction of Differentiation (Day 2): Aspirate the Growth Medium and replace it with Differentiation Medium 1 (DM1). Add your test compounds (this compound at various concentrations), positive control, and vehicle control to the appropriate wells.
-
Medium Change (Day 4): Aspirate the DM1 and replace it with Differentiation Medium 2 (DM2) containing the respective test compounds, positive control, or vehicle.
-
Maintenance (Day 6 onwards): Aspirate the medium every 2 days and replace it with fresh DM2 containing the appropriate treatments.
-
Assessment of Differentiation (Day 8-12): By this time, mature adipocytes containing visible lipid droplets should be apparent, especially in the positive control wells. Proceed with visualization (e.g., Oil Red O staining) or quantitative analysis (RT-qPCR, Western blot).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound-induced adipogenesis via PPARγ activation.
Caption: Troubleshooting workflow for diagnosing a lack of this compound effect.
Caption: Key components for a successful in vitro adipogenesis experiment.
References
- 1. PPARgamma in adipocyte differentiation and metabolism--novel insights from genome-wide studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARG in Human Adipogenesis: Differential Contribution of Canonical Transcripts and Dominant Negative Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect and mechanism of action of blue light irradiation on adipogenesis - Arabian Journal of Chemistry [arabjchem.org]
- 4. Rosiglitazone-induced adipogenesis in a bone marrow mesenchymal stem cell line - biomed 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ and C/EBPα enable adipocyte differentiation upon inhibition of histone methyltransferase PRC2 in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards better models for studying human adipocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RSVA405 and RAW 264.7 Macrophages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RSVA405 in RAW 264.7 macrophage cell lines. The information is tailored for researchers, scientists, and drug development professionals investigating the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in RAW 264.7 macrophages?
This compound is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It has been shown to inhibit both constitutive and lipopolysaccharide (LPS)-stimulated STAT3 phosphorylation in various cell lines, including RAW 264.7 macrophages.[1] The inhibitory mechanism appears to involve the promotion of STAT3 dephosphorylation by protein tyrosine phosphatases (PTPs).[1]
Q2: Is this compound cytotoxic to RAW 264.7 macrophages?
At concentrations effective for inhibiting STAT3 phosphorylation (up to 2 µM), this compound has been shown to not affect the viability of either quiescent or LPS-activated RAW 264.7 macrophages.[1] However, it does significantly lower the proliferation of both non-activated and LPS-activated RAW 264.7 cells.[1]
Q3: What are the known off-target effects of this compound in RAW 264.7 macrophages?
While this compound is a potent STAT3 inhibitor, it is not exclusively selective. Known off-target effects in LPS-stimulated RAW 264.7 macrophages include:
-
Inhibition of the NF-κB pathway: this compound has been observed to inhibit IKK and IκBα phosphorylation, which are key steps in the activation of the NF-κB signaling pathway.[1]
-
Downregulation of pro-inflammatory cytokines: Consequently, it decreases the expression of NF-κB target genes such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[1]
-
Inhibition of STAT1 activation: Downstream activation of STAT1 upon LPS stimulation is also inhibited by this compound.[1]
-
Interference with phagocytosis: this compound has been shown to significantly interfere with the phagocytotic activity of LPS-activated RAW 264.7 macrophages.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in TNF-α or IL-6 levels | This compound is known to inhibit the NF-κB pathway, a key regulator of these cytokines.[1] | * Confirm that the observed decrease is dose-dependent with this compound concentration.* Measure the phosphorylation status of IKK and IκBα to confirm NF-κB pathway inhibition.* Consider using a more specific STAT3 inhibitor if NF-κB pathway modulation is undesirable. |
| Reduced phagocytic activity of macrophages | This is a known off-target effect of this compound.[1] | * Quantify the reduction in phagocytosis using a standardized assay (see Experimental Protocols).* Investigate whether this effect is dependent on STAT3 inhibition or another off-target effect.* Test other STAT3 inhibitors to see if they produce a similar effect. |
| Decreased cell number without increased cell death | This compound inhibits the proliferation of RAW 264.7 cells without being cytotoxic at effective concentrations.[1] | * Perform a cell proliferation assay (e.g., BrdU or Ki67 staining) to confirm the anti-proliferative effect.* Simultaneously run a cell viability assay (e.g., Trypan Blue exclusion or LDH assay) to confirm the absence of cytotoxicity.[1][2] |
| Inconsistent STAT3 phosphorylation inhibition | * Compound instability.* Variability in cell stimulation.* Issues with Western blot protocol. | * Prepare fresh stock solutions of this compound for each experiment.* Ensure consistent LPS concentration and stimulation time.* Optimize antibody concentrations and incubation times for Western blotting. |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) with or without LPS stimulation for the desired time.
-
Cell Harvesting: Gently scrape the cells and collect the cell suspension.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Cytokine Expression Analysis (qRT-PCR)
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green and primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.[3]
Phagocytosis Assay
-
Cell Treatment: Plate RAW 264.7 cells and treat with this compound and/or LPS.
-
Phagocytic Target Addition: Add fluorescently labeled particles (e.g., zymosan bioparticles or E. coli) to the cells.[4]
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.
-
Quenching/Washing: Quench the fluorescence of non-internalized particles or wash the cells thoroughly to remove them.
-
Analysis: Quantify the uptake of fluorescent particles using flow cytometry or fluorescence microscopy.[4][5]
Signaling Pathways and Workflows
Caption: this compound signaling pathways in RAW 264.7 macrophages.
References
- 1. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Regulation of RAW264.7 Cells In Vitro by Flavonoids from Astragalus complanatus via Activating the NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Cell Viability Assays for RSVA405 Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of the AMPK activator, RSVA405.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is a potent, orally active activator of AMP-activated protein kinase (AMPK). It has shown therapeutic potential in areas like obesity research by inhibiting adipogenesis. Assessing its cytotoxicity is crucial to determine a therapeutic window, ensuring that the effective concentration for its intended use is not toxic to healthy cells.
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
Several assays can be used to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.
-
Annexin V Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Q3: What is the mechanism of action of this compound and how might it relate to cytotoxicity?
This compound is known to activate AMPK, a key regulator of cellular energy homeostasis. While AMPK activation is generally associated with cell survival and metabolic adaptation, sustained or excessive activation under certain conditions can lead to cell death. The cytotoxic effects of this compound, if any, may be linked to this AMPK-mediated pathway or potential off-target effects.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay. |
| Low absorbance readings | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals (MTT assay). | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Use an appropriate solubilization buffer and ensure complete dissolution by pipetting or shaking. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
| Cell viability over 100% | - Compound may enhance cell proliferation at certain concentrations.- Interference of the compound with the assay reagents. | - Perform a cell proliferation assay to confirm.- Run a control with the compound in cell-free media to check for interference. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH activity | - LDH present in serum of the culture medium.- Mechanical damage to cells during handling. | - Use serum-free medium for the assay or run a medium-only background control.- Handle cells gently during seeding and reagent addition. |
| Low signal | - Insufficient cell number or low cytotoxicity.- Assay performed too early. | - Increase cell seeding density or compound concentration.- Optimize the incubation time with the compound. |
Annexin V Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Mechanical stress during cell harvesting causing membrane damage. | - Use gentle harvesting techniques (e.g., using a cell scraper for adherent cells instead of harsh trypsinization).- Keep cells on ice and use cold buffers. |
| Weak or no signal in positive control | - Inefficient induction of apoptosis. | - Use a known potent inducer of apoptosis for the specific cell line as a positive control. |
| High percentage of double-positive (Annexin V/PI) cells | - Late-stage apoptosis or necrosis. | - Analyze cells at an earlier time point after treatment to detect early apoptosis. |
Data Presentation
| Compound | Cell Line | Effect | Concentration | Citation |
| This compound | 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation | IC50 = 0.5 µmol/L | |
| This compound | Not specified | AMPK Activation | EC50 = 1 µmol/L |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
Phenol red-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of phenol red-free medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark, shaking, until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on common LDH assay kits.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
Serum-free medium
-
LDH assay kit (containing LDH reaction solution and lysis buffer)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with serum-free medium containing various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).
-
For the maximum LDH release control, add lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V Apoptosis Assay
This protocol outlines the general steps for Annexin V staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-mediated AMPK activation.
Interpreting unexpected results with RSVA405 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with RSVA405.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active activator of AMP-activated protein kinase (AMPK). It facilitates the CaMKKβ-dependent activation of AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) and promotes autophagy.[1][2][3] This signaling cascade can lead to outcomes such as increased degradation of amyloid-beta (Aβ) peptides and inhibition of adipogenesis.[1][2] this compound has also been shown to exert anti-inflammatory effects by inhibiting STAT3 function.[1]
Q2: What is the typical effective concentration of this compound in cell culture?
A2: The half-maximal effective concentration (EC50) for this compound to activate AMPK and reduce Aβ levels is approximately 1 µM.[1][2] For inhibiting adipocyte differentiation, concentrations between 0.2-2 µM have been shown to be effective.[1] The half-maximal inhibitory concentration (IC50) for inhibiting lipid accumulation is around 0.5 µM.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO.
Q4: What are the known downstream effects of this compound treatment?
A4: Known downstream effects include increased phosphorylation of AMPK and its substrate acetyl-CoA carboxylase (ACC), inhibition of mTOR signaling, induction of autophagy, and inhibition of STAT3 activity.[1][2] In specific cellular contexts, it can inhibit adipocyte differentiation by downregulating the expression of key adipogenic transcription factors like PPAR-γ.[1]
Troubleshooting Guides
Issue 1: Variable or No AMPK Activation Observed
You've treated your cells with this compound but are not observing the expected increase in AMPK phosphorylation (p-AMPK).
| Possible Cause | Recommended Action |
| Cell-Type Specific Differences | The expression levels of CaMKKβ, the upstream kinase for this compound-mediated AMPK activation, can vary between cell types. Verify the expression of CaMKKβ in your cell line. Consider using a positive control cell line known to respond to this compound. |
| Suboptimal Drug Concentration | The optimal concentration of this compound can be cell-type dependent. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Timing of Assay | AMPK activation is a dynamic process. The peak of p-AMPK may occur at a different time point in your cell model. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time for detecting p-AMPK. |
| High Basal AMPK Activation | If your cells are under metabolic stress (e.g., nutrient deprivation, high confluence), the basal level of AMPK activation may already be high, masking the effect of this compound. Ensure consistent and optimal cell culture conditions. |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored. Degradation of the compound can lead to a loss of activity. |
Issue 2: Unexpected Cell Viability/Toxicity
You've observed a significant decrease in cell viability after this compound treatment, which was not expected for your experiment.
| Possible Cause | Recommended Action |
| Off-Target Effects at High Concentrations | While this compound is a potent AMPK activator, high concentrations may lead to off-target effects and cytotoxicity. Lower the concentration of this compound and perform a dose-response curve to find a non-toxic effective concentration. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to drug treatments. The observed toxicity may be specific to your cell model. Perform a standard cytotoxicity assay (e.g., LDH release or a live/dead stain) to quantify the toxic effects. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Confounding Experimental Conditions | Other factors in your experimental setup, such as media components or co-treatments, could be interacting with this compound to induce toxicity. Review your experimental protocol for any recent changes. |
Issue 3: Downstream Pathways (mTOR/Autophagy) Not Responding as Expected
Despite observing AMPK activation, you do not see the expected downstream inhibition of mTOR or induction of autophagy.
| Possible Cause | Recommended Action |
| Cross-Talk with Other Signaling Pathways | Other signaling pathways active in your cells may be compensating for or overriding the effects of AMPK activation on mTOR and autophagy. Investigate the status of other relevant pathways (e.g., PI3K/Akt). |
| Cellular Context and Basal Autophagic Flux | The basal level of autophagy can vary significantly between cell types. A high basal autophagic flux might make it difficult to detect further induction. Use appropriate controls, such as treating with a known autophagy inhibitor (e.g., bafilomycin A1) to measure autophagic flux. |
| Assay Sensitivity and Timing | The assays for mTOR activity (e.g., p-S6K levels) and autophagy (e.g., LC3-II conversion) need to be optimized for timing and sensitivity. Perform a time-course experiment to capture the dynamic changes in these pathways post-treatment. |
| Alternative AMPK Downstream Pathways | AMPK has numerous downstream targets. In your specific cell model, this compound-activated AMPK may be preferentially signaling through pathways other than mTOR/autophagy. |
Experimental Protocols
AMPK Activation Assay (Western Blot)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the determined optimal time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.
mTOR Signaling Assay (Western Blot)
-
Cell Treatment and Lysis: Follow the same procedure as the AMPK Activation Assay.
-
Western Blotting:
-
Follow the same western blot procedure, using primary antibodies against phospho-p70S6K (Thr389) and total p70S6K, or other mTORC1 substrates like phospho-4E-BP1 (Thr37/46).
-
-
Analysis: Quantify and normalize the phosphorylated protein signal to the total protein signal.
Autophagy Induction Assay (LC3-II Western Blot)
-
Cell Treatment: Treat cells with this compound with and without an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment) to assess autophagic flux.
-
Cell Lysis and Western Blotting:
-
Follow the same lysis and western blotting protocol.
-
Use a primary antibody that detects both LC3-I and LC3-II.
-
-
Analysis: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is an indicator of autophagy. An increase in the LC3-II/LC3-I ratio, especially in the presence of an autophagy inhibitor, indicates increased autophagic flux.
Visualizations
References
Technical Support Center: Improving the Efficiency of RSVA405 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery and efficacy of RSVA405.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK), with an EC50 of approximately 1 μM. It is a resveratrol analog and works by facilitating CaMKKβ-dependent activation of AMPK. This activation inhibits the mTOR pathway and promotes autophagy, which can increase the degradation of proteins like amyloid-β. Additionally, this compound exhibits anti-inflammatory effects by inhibiting STAT3 function. Due to its role in regulating cellular energy metabolism, it has been investigated for its therapeutic potential in obesity and metabolic diseases.
Q2: If this compound is orally active, why would I need to consider advanced delivery strategies?
While this compound is orally active, advanced delivery strategies may be necessary for several reasons:
-
Targeted Delivery: To increase the concentration of this compound at a specific site of action (e.g., a tumor, or the central nervous system) and minimize systemic exposure and potential off-target effects.
-
Enhanced Bioavailability: Although orally bioavailable, formulation strategies can further improve its absorption and reduce variability between subjects.
-
Controlled Release: To maintain therapeutic concentrations over a prolonged period, reducing dosing frequency and improving patient compliance.
-
Improved Solubility: this compound has limited solubility in aqueous solutions, which can be a challenge for certain administration routes or high-dose studies. Encapsulation in delivery vehicles like lipid nanoparticles (LNPs) can overcome this.
Q3: What are the potential delivery systems for this compound beyond oral administration?
Several delivery systems can be considered for this compound:
-
Lipid Nanoparticles (LNPs): These are effective for encapsulating hydrophobic small molecules like this compound, improving solubility and enabling systemic delivery. LNPs are a clinically validated platform for drug delivery.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release of this compound.
-
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. Cationic liposomes can enhance cellular uptake.
Q4: What are the critical quality attributes to consider when formulating this compound in a nanoparticle system?
When developing a nanoparticle formulation for this compound, the following attributes are critical:
-
Particle Size and Polydispersity Index (PDI): For systemic delivery, a particle size of 50-150 nm with a PDI < 0.2 is generally desirable to ensure stability and proper biodistribution.
-
Encapsulation Efficiency (%EE): This measures the percentage of this compound successfully encapsulated within the nanoparticles. High %EE is crucial for therapeutic efficacy and to minimize the dose of the formulation.
-
Drug Loading: This refers to the weight percentage of the drug in the nanoparticle. Higher drug loading is often preferred.
-
Zeta Potential: This measurement of surface charge can influence the stability of the nanoparticle suspension and its interaction with biological membranes.
-
In Vitro Release Profile: Characterizing the rate at which this compound is released from the delivery vehicle is important for predicting its in vivo pharmacokinetic profile.
Troubleshooting Guides
Low Bioavailability or Inconsistent Efficacy in Animal Models
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound in Vehicle | This compound is soluble in DMSO but has poor aqueous solubility. For in vivo studies, ensure the final concentration of DMSO is low and non-toxic. Consider using co-solvents like PEG300, or formulating this compound in a vehicle such as a lipid-based nanoparticle (LNP) to improve solubility and stability. |
| Degradation of this compound | Assess the stability of your this compound formulation under storage and experimental conditions. Use fresh preparations for each experiment. |
| High First-Pass Metabolism | Although orally active, first-pass metabolism can reduce bioavailability. Consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection if consistent exposure is required. An i.p. dose of 3 mg/kg has been shown to be effective in rats. |
| Incorrect Dosing | Verify the dose calculations and the concentration of your dosing solution. Perform a dose-response study to determine the optimal dose for your specific animal model and disease indication. Doses ranging from 20-100 mg/kg/day have been used for oral administration in mice. |
Issues with Lipid Nanoparticle (LNP) Formulation of this compound
| Potential Cause | Troubleshooting Step |
| Low Encapsulation Efficiency (%EE) | Optimize the lipid composition of your LNPs. The ratio of ionizable lipid to this compound is critical. Also, optimize the mixing process during LNP formation; microfluidic mixing often yields higher and more consistent encapsulation. |
| Large Particle Size or High Polydispersity Index (PDI) | Ensure proper mixing of the lipid and aqueous phases. The speed and method of mixing can significantly impact particle size. The use of a microfluidic device can help control particle size and achieve a low PDI. Also, verify the quality and purity of the lipids used. |
| Instability of the LNP Formulation (Aggregation) | Optimize the PEG-lipid content in your formulation; PEGylation helps to stabilize nanoparticles in suspension. Ensure the final formulation is stored in an appropriate buffer and at the recommended temperature. |
| Toxicity Observed in Cell Culture or Animals | The ionizable cationic lipids used in LNPs can be cytotoxic at high concentrations. Perform a dose-response study to find the maximum tolerated dose of your LNP-RSVA405 formulation. Include a "blank" LNP (without this compound) control group to assess the toxicity of the delivery vehicle itself. |
Data Presentation
Table 1: Example Characteristics of Different this compound Formulations
| Formulation | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Administration Route |
| This compound in 5% DMSO + Saline | N/A | N/A | N/A | Oral, i.p. |
| LNP-RSVA405 (Formulation A) | 95 ± 5 | 0.12 | 85% | i.v. |
| LNP-RSVA405 (Formulation B) | 150 ± 10 | 0.21 | 92% | i.v. |
| PLGA-RSVA405 Nanoparticles | 210 ± 15 | 0.25 | 78% | Subcutaneous |
Table 2: Comparative Bioavailability of this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) |
| Oral this compound Suspension | 50 | Oral | 450 | 2,700 |
| i.v. This compound Solution | 10 | i.v. | 1,200 | 3,600 |
| LNP-RSVA405 (Formulation A) | 10 | i.v. | 1,500 | 6,000 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles (LNPs)
This protocol describes a method for preparing this compound-loaded LNPs using a microfluidic mixing technique, adapted from methods used for siRNA delivery.
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Dissolve an ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and a PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Add this compound to this ethanol-lipid mixture at a desired drug-to-lipid ratio (e.g., 1:10 by weight).
-
Vortex until all components are fully dissolved.
-
-
Preparation of Aqueous Buffer:
-
Prepare a citrate buffer (e.g., 10 mM, pH 4.0).
-
-
LNP Formation via Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a set flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will cause the LNPs to self-assemble.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours to remove the ethanol and unencapsulated this compound.
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a method like HPLC after disrupting the LNPs with a suitable solvent.
-
Protocol 2: Assessment of In Vivo Bioavailability in Mice
This protocol outlines a procedure to evaluate the pharmacokinetic profile of a novel this compound formulation.
-
Animal Acclimatization:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
-
Dosing:
-
Divide the mice into groups (n=3-5 per group).
-
Administer the different this compound formulations (e.g., oral suspension, i.v. LNP-RSVA405) at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation followed by liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for LNP formulation of this compound.
Technical Support Center: Troubleshooting Weak pAMPK Western Blot Signals with RSVA405
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing weak Western blot bands for phosphorylated AMP-activated protein kinase (pAMPK) when using the activator RSVA405.
Troubleshooting Guide
This guide addresses specific issues that can lead to faint or absent pAMPK bands in your Western blot experiments involving this compound.
Question: Why are my pAMPK bands weak or absent after treating my cells with this compound, an AMPK activator?
Answer: While this compound is known to be a potent activator of AMPK, leading to an increase in its phosphorylation, weak Western blot signals for pAMPK are often due to technical issues during the experimental process rather than the compound's efficacy.[1][2][3][4] Phosphorylated proteins are particularly sensitive to degradation and require specific handling.[5]
Here are the potential causes and solutions to troubleshoot your experiment:
1. Suboptimal Sample Preparation and Lysis
Phosphatases released during cell lysis can rapidly dephosphorylate your target protein, leading to a weak signal.[5][6]
-
Phosphatase Inhibitors: Did you include a phosphatase inhibitor cocktail in your lysis buffer? This is critical to preserve the phosphorylation status of AMPK.[6][7][8]
-
Protease Inhibitors: Protein degradation can also lead to weaker signals. Always add a protease inhibitor cocktail to your lysis buffer.[7]
-
Lysis Buffer Choice: Is your lysis buffer appropriate for phosphorylated proteins? A common choice is RIPA buffer, but its composition may need optimization.
-
Sample Handling: Were your samples kept on ice at all times during preparation? This is crucial to minimize enzymatic activity.[8]
2. Inefficient Protein Transfer
Incomplete transfer of proteins from the gel to the membrane will result in weak bands.
-
Transfer Verification: Have you checked for efficient protein transfer? Staining the membrane with Ponceau S after transfer can help visualize the total protein and confirm a successful transfer.[9][10]
-
Transfer Conditions: Are your transfer conditions (voltage, time) optimized for a protein of the size of AMPK (around 62 kDa)?
-
Membrane Type: Are you using the appropriate membrane? PVDF membranes are generally recommended for phosphorylated proteins due to their higher binding capacity.
3. Inadequate Antibody Incubation and Blocking
Antibody-related issues are a common source of weak signals.
-
Primary Antibody Concentration: Is your primary antibody (anti-pAMPK) concentration optimized? Try a range of dilutions as recommended by the manufacturer's datasheet. Insufficient antibody will lead to a weak signal.[9][11][12]
-
Blocking Agent: What are you using for blocking? For phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk.[5][8] Milk contains phosphoproteins like casein, which can interfere with the antibody binding to your phosphorylated target, leading to high background or weak signals.[5]
-
Antibody Incubation Time and Temperature: Are you incubating your primary antibody for a sufficient amount of time? An overnight incubation at 4°C is often recommended to enhance signal detection.[12]
4. Detection Issues
The final detection step is critical for visualizing your results.
-
Substrate Sensitivity: Is your ECL substrate sensitive enough to detect low-abundance proteins? Phosphorylated proteins often represent a small fraction of the total protein.[5] Consider using a more sensitive substrate if your signal is consistently weak.
-
Exposure Time: Are you exposing your blot for an adequate amount of time? A longer exposure may be necessary to detect faint bands.[12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule activator of AMP-activated protein kinase (AMPK).[2][3] It works indirectly, in a manner similar to resveratrol, by facilitating CaMKKβ-dependent activation of AMPK.[1][4] This activation leads to an increase in the phosphorylation of AMPK and its downstream targets.[1][2]
Q2: Should I use milk or BSA for blocking when detecting pAMPK?
A2: It is strongly recommended to use Bovine Serum Albumin (BSA) for blocking when detecting phosphorylated proteins like pAMPK.[5][8] Non-fat dry milk contains high levels of the phosphoprotein casein, which can cause high background and mask the specific signal from your target protein.[5]
Q3: How can I be sure that my protein transfer was successful?
A3: A simple and effective way to check for successful protein transfer is to stain your membrane with Ponceau S solution immediately after the transfer process.[9][10] This reversible stain will allow you to visualize the total protein on the membrane and assess the efficiency and evenness of the transfer.
Q4: What are the recommended concentrations for this compound treatment?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Studies have shown significant activation of AMPK with this compound at concentrations ranging from 1 to 2 µmol/L.[1] The half-maximal effective concentration (EC50) for this compound has been reported to be approximately 1 µM in cell-based assays.[2][4][13]
Q5: Is it necessary to run a total AMPK control?
A5: Yes, it is crucial to run a Western blot for total AMPK alongside your pAMPK blot.[5] This serves as a loading control and allows you to determine if the changes you observe are due to an increase in phosphorylation or an alteration in the total amount of AMPK protein. The ratio of pAMPK to total AMPK is the key indicator of AMPK activation.[5]
Data Presentation
Table 1: Troubleshooting Summary for Weak pAMPK Bands
| Potential Cause | Recommended Solution | Key Considerations |
| Protein Dephosphorylation | Add phosphatase inhibitor cocktail to lysis buffer. | Essential for preserving phosphorylation. |
| Protein Degradation | Add protease inhibitor cocktail to lysis buffer. | Prevents loss of total protein. |
| Inefficient Protein Transfer | Verify transfer with Ponceau S staining. | Optimize transfer time and voltage. |
| Suboptimal Blocking | Use 3-5% BSA in TBST for blocking. | Avoid using non-fat dry milk. |
| Low Primary Antibody Titer | Optimize primary antibody concentration (e.g., 1:500, 1:1000, 1:2000). | Refer to the manufacturer's datasheet. |
| Insufficient Signal Detection | Use a high-sensitivity ECL substrate. | Optimize exposure time. |
Table 2: Recommended Reagent Concentrations
| Reagent | Working Concentration | Reference |
| This compound | 1 - 2 µM | [1] |
| Primary Antibody (pAMPK) | 1:1000 (starting dilution) | [14][15] |
| Secondary Antibody | 1:2000 - 1:10000 | [14] |
| BSA (for blocking) | 3 - 5% in TBST | [5] |
Experimental Protocols
Detailed Western Blot Protocol for pAMPK Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[14]
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.
-
After transfer, stain the membrane with Ponceau S to visualize total protein and verify transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pAMPK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time as needed.
-
-
Stripping and Re-probing for Total AMPK:
-
To normalize the pAMPK signal, the membrane can be stripped and re-probed for total AMPK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using an antibody against total AMPK.
-
Mandatory Visualizations
Caption: AMPK Signaling Pathway activated by this compound.
Caption: Key steps in the Western blot workflow for pAMPK.
References
- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Autophagy Inhibition with SAR405
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SAR405 to modulate autophagy. All guidance is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SAR405 and how does it affect autophagy?
SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] Vps34 is a crucial component of the protein complex that initiates the formation of autophagosomes.[3][4][5] By inhibiting Vps34, SAR405 effectively blocks the initial stages of autophagy, preventing the formation of autophagosomes and the subsequent degradation of cellular components.[1][6]
Q2: How can I measure the effectiveness of SAR405 in my experiments?
The most common methods to assess the inhibitory effect of SAR405 on autophagy are:
-
Western Blotting for LC3 Conversion: Autophagy induction leads to the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Effective inhibition by SAR405 will result in a dose-dependent decrease in the LC3-II/LC3-I ratio.[1][7]
-
Fluorescence Microscopy of GFP-LC3 Puncta: In cells expressing a GFP-LC3 fusion protein, the induction of autophagy is visualized by the formation of fluorescent puncta, representing the localization of LC3 to autophagosomes.[8][9][10] Treatment with SAR405 will prevent the formation of these puncta.[1][11]
Q3: What is a typical starting concentration and incubation time for SAR405?
The optimal concentration and incubation time for SAR405 are cell-type dependent and should be determined empirically. However, based on published studies, a starting point for concentration is typically in the range of 1-10 µM. Incubation times can vary from a few hours to overnight (16-24 hours), depending on the experimental goals and the dynamics of autophagy in the specific cell line.[7] For instance, in some experiments, cells are starved for a shorter period (e.g., 2 hours) in the presence of the inhibitor to observe the immediate effects on induced autophagy.
Troubleshooting Guide
Q1: I am not seeing a significant decrease in LC3-II levels after SAR405 treatment. What could be the issue?
-
Suboptimal Incubation Time or Concentration: The kinetics of autophagy and the cellular response to SAR405 can vary significantly between cell lines. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type.
-
Ineffective Autophagy Induction: Ensure that your method of autophagy induction (e.g., starvation, mTOR inhibitor) is potent enough in your cell line. You should have a positive control showing a robust increase in LC3-II in the absence of SAR405.
-
Issues with Western Blotting: The detection of LC3 by Western blot can be challenging due to its small size. Ensure you are using an appropriate gel percentage (e.g., 12-15%) and a PVDF membrane. Proper transfer conditions are also critical.[12]
-
Compound Stability: Ensure that the SAR405 stock solution is properly stored and has not degraded.
Q2: I am still observing GFP-LC3 puncta after treating with SAR405. Why is this happening?
-
Pre-existing Autophagosomes: SAR405 inhibits the formation of new autophagosomes. If autophagy was already induced before the addition of the inhibitor, you might be observing pre-existing puncta. Consider pre-incubating with SAR405 before inducing autophagy.
-
Protein Aggregates: Overexpression of GFP-LC3 can sometimes lead to the formation of protein aggregates that may be mistaken for autophagosomes.[10] These aggregates are not cleared by the autophagic process and will not be affected by SAR405. To distinguish between aggregates and true autophagosomes, you can use techniques like Fluorescence Recovery After Photobleaching (FRAP).[10]
-
Insufficient SAR405 Concentration: The IC50 for SAR405 can vary. For example, the IC50 for preventing autophagosome formation in starved HeLa cells is 419 nM, while for mTOR inhibitor-induced autophagy in H1299 cells, it is 42 nM.[1] You may need to increase the concentration of SAR405.
Q3: My cells are showing signs of toxicity after SAR405 treatment. What should I do?
-
Reduce Concentration and/or Incubation Time: High concentrations or prolonged exposure to any compound can lead to off-target effects and cytotoxicity. Try reducing the concentration of SAR405 or shortening the incubation period.
-
Assess Basal Autophagy Levels: Some cell lines have a high basal level of autophagy that is essential for their survival. Inhibiting this process for an extended period could be detrimental.
-
Use Appropriate Controls: Always include a vehicle-only (e.g., DMSO) control to distinguish the effects of the compound from the solvent.
Data Presentation
Table 1: Reported IC50 Values for SAR405 in Different Cell Lines
| Cell Line | Condition | Assay | IC50 Value |
| HeLa | Starvation-induced autophagy | GFP-LC3 Puncta Formation | 419 nM[1] |
| H1299 | mTOR inhibitor (AZD8055)-induced autophagy | GFP-LC3 Puncta Formation | 42 nM[1] |
| HeLa | Vps34 Cellular Assay | GFP-FYVE Transfection | 27 nM[1] |
Table 2: General Recommendations for SAR405 Incubation Time
| Experimental Goal | Suggested Incubation Time | Considerations |
| Inhibition of rapidly induced autophagy (e.g., starvation) | 2 - 6 hours | Pre-incubation with SAR405 before induction is recommended. |
| Long-term inhibition of basal autophagy | 16 - 24 hours | Monitor for potential cytotoxicity. |
| Synergy with other drugs | Varies (dependent on the other drug's kinetics) | Optimize timing for both compounds. |
Experimental Protocols
Protocol 1: Western Blotting for LC3 Conversion
-
Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of SAR405 for the optimized incubation time. Include positive (autophagy inducer alone) and negative (vehicle control) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like GAPDH or β-actin.
Protocol 2: Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Culture and Transfection: Plate cells on glass coverslips in a multi-well plate. If not using a stable cell line, transfect cells with a GFP-LC3 expression vector.
-
Treatment: Treat the cells with SAR405 at various concentrations and for different durations. Include appropriate controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional for GFP): If co-staining with other antibodies, permeabilize the cells with a detergent like Triton X-100.
-
Nuclear Staining: Stain the cell nuclei with DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagy induction, while a decrease with SAR405 treatment signifies inhibition. Automated image analysis software can be used for unbiased quantification.[9]
Mandatory Visualizations
References
- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Autophagy in the Tumor Microenvironment: New Challenges and Opportunities for Regulating Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC3 fluorescent puncta in autophagosomes or in protein aggregates can be distinguished by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Guide to In Vitro AMPK Activation: RSVA405 vs. Metformin
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the activation of AMP-activated protein kinase (AMPK) is a key area of focus. AMPK, a central regulator of cellular energy homeostasis, is a prime target for therapeutic intervention in conditions such as type 2 diabetes, obesity, and cancer. This guide provides an objective comparison of two prominent AMPK activators, RSVA405 and metformin, focusing on their in vitro performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
At a Glance: this compound and Metformin
| Feature | This compound | Metformin |
| Mechanism of Action | Indirect; Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) dependent. Does not directly activate purified AMPK. | Indirect; Primarily by increasing the cellular AMP:ATP ratio through inhibition of mitochondrial respiratory chain complex 1. |
| Potency (in vitro) | EC50 ~ 1 µM in cell-based assays. | Highly dependent on cell type and incubation time; activation observed from 10-20 µM with prolonged incubation to the millimolar range. |
| Upstream Kinase | CaMKKβ | Primarily Liver Kinase B1 (LKB1), activated by an increased AMP:ATP ratio. |
| Direct AMPK Interaction | No | No, does not directly activate purified AMPK in vitro. |
Delving into the Mechanisms of AMPK Activation
The pathways through which this compound and metformin initiate AMPK activation are fundamentally different, a critical consideration for experimental design and interpretation of results.
This compound: A CaMKKβ-Dependent Activator
This compound is a potent, synthetic small-molecule activator of AMPK. It functions indirectly by activating an upstream kinase, CaMKKβ. This activation of CaMKKβ leads to the phosphorylation of AMPK at threonine 172 (Thr172) on its catalytic α-subunit, the key event for AMPK activation. Importantly, this compound does not activate purified AMPK directly, highlighting its reliance on the presence and activity of CaMKKβ within the cellular context.
Metformin: A Modulator of Cellular Energy Status
Metformin, a widely used anti-diabetic drug, activates AMPK through a mechanism linked to cellular energy stress. It primarily acts by inhibiting complex 1 of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios. The elevated AMP levels allosterically activate AMPK and, more importantly, promote its phosphorylation by the upstream kinase LKB1. Similar to this compound, metformin does not directly activate purified AMPK.
Experimental Protocols for Assessing In Vitro AMPK Activation
Accurate assessment of AMPK activation is crucial for evaluating the efficacy of compounds like this compound and metformin. The two most common methods are Western blotting for the phosphorylated form of AMPK and in vitro kinase assays.
Western Blotting for Phospho-AMPK (Thr172)
This method provides a semi-quantitative measure of AMPK activation by detecting the phosphorylation of the α-subunit at Thr172.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and allow them to adhere. Treat cells with varying concentrations of this compound, metformin, or a vehicle control for the desired duration.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.
In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic substrate, the SAMS peptide. This method is often performed using a radioactive label.
Methodology:
-
Immunoprecipitation of AMPK (from cell lysates):
-
Lyse treated cells as described for Western blotting.
-
Incubate the cell lysates with an anti-AMPKα antibody and protein A/G-agarose beads to immunoprecipitate the AMPK enzyme complex.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated AMPK beads to remove contaminants.
-
Resuspend the beads in a kinase assay buffer containing the SAMS peptide (a synthetic peptide substrate for AMPK) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81 paper).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity counts from samples treated with the activator to the control samples to determine the fold activation of AMPK.
Conclusion
Both this compound and metformin are valuable tools for researchers studying AMPK activation. This compound offers a more direct and potent, CaMKKβ-mediated activation profile, making it a useful tool for specifically probing this signaling axis. Metformin, on the other hand, provides a model for AMPK activation secondary to cellular energy stress, which is highly relevant to its clinical mechanism of action. The choice between these compounds will depend on the specific research question and the cellular context being investigated. The experimental protocols outlined in this guide provide a solid foundation for the in vitro characterization of these and other novel AMPK activators.
Validation of RSVA405's Specificity for AMPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RSVA405's specificity for AMP-activated protein kinase (AMPK) against other commonly used AMPK activators. The information presented herein is supported by experimental data to aid in the selection of the most appropriate research tools for studies on AMPK signaling.
Introduction to this compound
This compound is a potent, orally active small molecule identified as an indirect activator of AMPK.[1][2][3] It was developed as a structural analog of resveratrol, a natural polyphenol known to activate AMPK.[2] this compound has demonstrated efficacy in cellular and animal models for conditions associated with metabolic dysregulation, such as obesity.[2][3] The primary mechanism of action for this compound is the activation of AMPK, a central regulator of cellular energy homeostasis.[1][2][3]
Mechanism of Action: An Indirect Activator
Experimental evidence indicates that this compound does not directly activate purified AMPK in cell-free systems. Instead, its activity is dependent on the upstream kinase, Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1] This classifies this compound as an indirect AMPK activator. The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[2]
Comparative Analysis of AMPK Activators
To provide a clear comparison, the table below summarizes the key characteristics of this compound and other widely used AMPK activators.
| Compound | Type | Mechanism of Action | Reported EC50/IC50 for AMPK Activation | Upstream Kinase Dependency |
| This compound | Indirect Activator | Facilitates CaMKKβ-dependent activation | ~ 1 µM (in cell-based assays)[1][3] | CaMKKβ[1] |
| A-769662 | Direct Allosteric Activator | Binds to the allosteric drug and metabolite (ADaM) site on the AMPK β-subunit | ~ 0.8-0.116 µM (in vitro) | LKB1 (for full activation) |
| Metformin | Indirect Activator | Inhibits mitochondrial complex I, increasing the cellular AMP/ATP ratio | Varies by cell type and conditions (mM range) | LKB1 |
| AICAR | Indirect Activator | Metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK | Varies by cell type and conditions (mM range) | LKB1 |
Experimental Data Supporting this compound's Specificity
Cellular Assays for AMPK Activation
Western blot analysis is a standard method to assess the activation of AMPK by measuring the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and its downstream substrate, ACC, at Serine 79 (p-ACC Ser79). Studies have shown that treatment of various cell lines, such as 3T3-L1 preadipocytes, with this compound leads to a significant, dose-dependent increase in the phosphorylation of both AMPK and ACC.[2]
Kinase Selectivity Profile
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation
1. Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1, HEK293, or SH-SY5Y) in appropriate growth medium and culture until they reach the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay to Confirm Indirect Activation
1. Reaction Setup:
-
Prepare a reaction mixture containing purified, recombinant AMPK enzyme, a suitable substrate (e.g., SAMS peptide), and kinase assay buffer.
-
In separate reactions, add this compound, a known direct activator (e.g., AMP or A-769662) as a positive control, and a vehicle control (DMSO).
-
To confirm CaMKKβ dependency, a parallel set of experiments can be performed in the presence of the CaMKKβ inhibitor STO-609.
2. Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection:
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radioactive assays (³²P-ATP) or non-radioactive luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for the experimental validation of this compound's specificity for AMPK.
Conclusion
This compound is a valuable tool for studying AMPK signaling, acting as a potent, indirect activator through a CaMKKβ-dependent mechanism. Its distinct mode of action compared to direct activators like A-769662 and other indirect activators such as metformin and AICAR makes it a useful compound for dissecting the complexities of the AMPK pathway. For researchers selecting an AMPK activator, consideration of the experimental context, including the presence and activity of upstream kinases, is crucial. While existing data supports the on-target activity of this compound, a comprehensive kinase selectivity profile would further solidify its position as a highly specific AMPK activator for preclinical research.
References
A Comparative Analysis of RSVA405 and Resveratrol in Promoting Amyloid-β Degradation
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective therapeutic strategies against Alzheimer's disease, the clearance of amyloid-beta (Aβ) peptides remains a primary focus. This guide provides a detailed comparison of two compounds, RSVA405 and resveratrol, that have demonstrated potential in promoting Aβ degradation through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and underlying signaling pathways.
I. Executive Summary
This compound, a synthetic small-molecule activator of AMP-activated protein kinase (AMPK), and resveratrol, a naturally occurring polyphenol, both facilitate the degradation of Aβ peptides. However, they operate through fundamentally different pathways. This compound enhances Aβ clearance by inducing autophagy via the AMPK-mTOR signaling cascade. In contrast, resveratrol has been shown to promote Aβ degradation through at least two distinct mechanisms: a proteasome-dependent pathway and direct cleavage of the Aβ peptide. This guide will dissect these mechanisms, present the supporting quantitative data, and provide detailed experimental protocols for key assays.
II. Quantitative Data Comparison
The following table summarizes the key quantitative findings from preclinical studies on this compound and resveratrol, offering a side-by-side comparison of their efficacy in promoting Aβ degradation.
| Parameter | This compound | Resveratrol | Source |
| Mechanism of Action | AMPK activator, induces autophagy | Proteasome-dependent degradation, Direct Aβ cleavage | [1][2][3] |
| Effective Concentration (EC50) | ~1 µM for Aβ degradation in APP-HEK293 cells | Not explicitly defined for Aβ degradation; effective concentrations in cell culture range from 10-50 µM | [1][3] |
| Potency vs. Resveratrol | ~40 times more potent than resveratrol in inhibiting Aβ accumulation in cell lines | Baseline | [4] |
| Effect on Aβ Levels | Significantly lowers secreted and intracellular Aβ levels in a dose-dependent manner in APP-HEK293 cells. | Markedly lowers the levels of secreted and intracellular Aβ peptides in various cell lines. | [1][3] |
| Direct Aβ Interaction | Not reported to interact directly with Aβ. | Binds to Aβ monomers and fibrils and mediates fragmentation of Aβ1-42. | [2][5] |
III. Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and resveratrol promote Aβ degradation are visualized below.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments that form the basis of the quantitative data presented.
A. This compound-Mediated Aβ Degradation via Autophagy
1. Cell Culture and Treatment:
-
Human Embryonic Kidney (HEK) cells stably expressing the Amyloid Precursor Protein (APP) (APP-HEK293 cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Cells are treated with varying concentrations of this compound (e.g., 0.2-3 µM) or vehicle (DMSO) for 24 hours.[1]
2. Aβ Quantification (ELISA):
-
After treatment, the conditioned media is collected to measure secreted Aβ levels.
-
Cells are lysed in a suitable buffer to measure intracellular Aβ levels.
-
Aβ40 and Aβ42 levels in the media and cell lysates are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
3. Western Blot Analysis for AMPK Activation:
-
Following treatment with this compound, cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-AMPK (Thr172) and total AMPK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
B. Resveratrol-Mediated Proteasome-Dependent Aβ Degradation
1. Cell Culture and Treatment:
-
Various cell lines, such as HEK293 cells transiently transfected with APP, are used.
-
Cells are treated with resveratrol (e.g., 10-50 µM) for a specified period (e.g., 48 hours).[3]
-
To confirm the involvement of the proteasome, cells are co-treated with resveratrol and a specific proteasome inhibitor (e.g., MG-132).[3]
2. Aβ Quantification (Western Blot and ELISA):
-
Levels of secreted and intracellular Aβ are determined using Western blotting with an anti-Aβ antibody (e.g., 6E10) and by ELISA as described above.[3]
C. Resveratrol-Mediated Direct Cleavage of Aβ
1. In Vitro Aβ Aggregation and Cleavage Assay:
-
Synthetic Aβ1-42 peptide is incubated with or without resveratrol at a specific molar ratio (e.g., 1:100) in a suitable buffer at 37°C for an extended period (e.g., 10 days).[2]
2. Mass Spectrometry (MALDI-TOF):
-
Following incubation, the samples are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to detect the presence of Aβ fragments resulting from cleavage.[2]
3. Atomic Force Microscopy (AFM):
-
To visualize the effect on aggregation, samples from the in vitro assay are deposited on freshly cleaved mica, air-dried, and imaged using an atomic force microscope to observe the morphology of Aβ aggregates.[2]
V. Discussion and Conclusion
The available preclinical evidence suggests that both this compound and resveratrol are promising agents for promoting the degradation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.
This compound stands out for its potency, reportedly being significantly more effective than resveratrol at reducing Aβ accumulation in cellular models.[4] Its mechanism of action, through the activation of the well-defined AMPK-mTOR-autophagy pathway, offers a clear and druggable target. The induction of autophagy is a particularly attractive therapeutic strategy as it is a fundamental cellular process for clearing aggregated proteins.
Resveratrol , while less potent in some direct comparisons, presents a multifaceted approach to Aβ clearance. Its ability to enhance proteasomal degradation targets a major cellular protein disposal system.[3] Furthermore, the novel finding that resveratrol can directly cleave Aβ peptides into smaller, non-aggregating fragments suggests a unique and direct anti-amyloidogenic activity.[2] This dual mechanism could offer a broader therapeutic window.
References
- 1. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol-mediated cleavage of amyloid β1-42 peptide: potential relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol promotes clearance of Alzheimer's disease amyloid-beta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of resveratrol to monomer and fibril amyloid beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of RSVA405 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of RSVA405, a potent and orally active activator of AMP-activated protein kinase (AMPK), across various cell lines. The information presented herein is synthesized from multiple studies to offer a cross-validation of its biological activities and support further research and development.
Mechanism of Action
This compound primarily functions by activating AMPK, a crucial cellular energy sensor. This activation is achieved by facilitating CaMKKβ-dependent phosphorylation of AMPK.[1][2] The downstream consequences of AMPK activation by this compound include the inhibition of the mammalian target of rapamycin (mTOR) and the promotion of autophagy.[1][2] Additionally, this compound exhibits anti-inflammatory properties through the inhibition of STAT3 function.[1]
Comparative Efficacy of this compound Across Cell Lines
The biological effects of this compound have been observed in several cell lines, demonstrating its potential in diverse therapeutic areas. This section summarizes the key quantitative data from these studies.
| Cell Line | Biological Effect | Key Metric | Concentration | Reference |
| APP-HEK293 | AMPK Activation, mTOR Inhibition, Autophagy Induction, Aβ Degradation | EC50 | ~1 µM | [1][2] |
| 3T3-L1 | Inhibition of Lipid Droplet Accumulation | IC50 | 0.5 µM | [1][3] |
| 3T3-L1 | Inhibition of Adipocyte Differentiation | Effective Concentration | 0.2-2 µM | [1] |
| 3T3-L1 | Inhibition of PPAR-γ, FAS, and aP2 Expression | Effective Concentration | 0.2-2 µM | [1] |
| RAW 264.7 Macrophages | Inhibition of LPS-induced STAT3 Activity | Effective Concentration | 1-3 µM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for validating this compound's effects, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
AMPK Activation Assay (Western Blot)
-
Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
-
Cell Culture and Treatment:
-
Seed cells (e.g., 3T3-L1, HEK293) in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
mTOR Signaling Inhibition Assay (Western Blot)
-
Objective: To assess the inhibitory effect of this compound on the mTOR signaling pathway.
-
Procedure: Follow the same general procedure as the AMPK activation assay, but use primary antibodies targeting key components of the mTOR pathway, such as phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.
Autophagy Induction Assay (LC3 Staining)
-
Objective: To visualize and quantify the induction of autophagy by this compound.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound or a known autophagy inducer (e.g., rapamycin) as a positive control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with an anti-LC3 primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of LC3 puncta (autophagosomes) per cell. An increase in LC3 puncta is indicative of autophagy induction.
-
STAT3 Activity Assay (Reporter Assay)
-
Objective: To measure the effect of this compound on STAT3 transcriptional activity.
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., RAW 264.7) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with this compound.
-
Stimulate the cells with a STAT3 activator, such as lipopolysaccharide (LPS), where appropriate.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in this compound-treated cells to that in control cells.
-
Adipogenesis Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on adipocyte differentiation.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard adipogenesis induction cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of various concentrations of this compound.
-
Maintain the cells in an adipocyte maintenance medium for several days.
-
-
Oil Red O Staining:
-
Fix the differentiated cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash and visualize the stained lipid droplets under a microscope.
-
-
Quantification:
-
Extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the differentiated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of key adipogenic transcription factors, such as PPAR-γ, and adipocyte-specific genes, such as FAS and aP2, using real-time quantitative PCR. Normalize the expression to a housekeeping gene.
-
References
Validating the Anti-inflammatory Effects of RSVA405 with LPS Challenge: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of RSVA405, a potent AMP-activated protein kinase (AMPK) activator, in the context of a lipopolysaccharide (LPS) challenge. Due to the limited availability of direct experimental data on this compound in LPS models, this guide leverages data from studies on other well-established AMPK activators, namely Resveratrol and Metformin, to provide a framework for validation.
Introduction to this compound and AMPK Activation
This compound has been identified as a potent indirect activator of AMPK, a crucial regulator of cellular energy homeostasis. Emerging evidence suggests that AMPK activation can suppress inflammatory responses, making it a promising target for anti-inflammatory therapies. The LPS challenge is a widely used experimental model to mimic the inflammatory response induced by gram-negative bacterial infections, primarily mediated by the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling cascades, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This guide will explore the expected anti-inflammatory profile of this compound by comparing it with the known effects of Resveratrol and Metformin in LPS-induced inflammation.
Comparative Analysis of Anti-inflammatory Effects
While direct quantitative data for this compound in LPS challenge models is not yet available, its mechanism as an AMPK activator allows for a hypothetical comparison with other AMPK activators. The following table summarizes the reported anti-inflammatory effects of Resveratrol and Metformin on key pro-inflammatory cytokines in LPS-stimulated models. It is anticipated that this compound would exhibit a similar inhibitory profile.
Table 1: Comparison of the Effects of AMPK Activators on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages (RAW 264.7)
| Compound | Concentration | LPS Concentration | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) | Reference |
| This compound (Hypothetical) | TBD | 100-500 ng/mL | Expected to be significant | Expected to be significant | Expected to be significant | - |
| Resveratrol | 6.25-25 µM | 500 ng/mL | Dose-dependent reduction | Dose-dependent reduction | Not specified in this study | [1] |
| Metformin | Not specified | Not specified | Significant reduction | Significant reduction | Significant reduction | [2] |
TBD: To be determined through future experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for in vitro and in vivo LPS challenges that can be adapted to evaluate the anti-inflammatory effects of this compound.
In Vitro LPS Challenge in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in a murine macrophage cell line.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/mL and allowed to adhere overnight.[3]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (100-500 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[1][3]
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA or multiplex bead-based assays.
In Vivo LPS Challenge in Mice
This protocol outlines the induction of systemic inflammation in a mouse model.
-
Animal Model: C57BL/6 mice are commonly used for LPS challenge studies.[4]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Compound Administration: this compound (or vehicle control) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose.
-
LPS Injection: After a specified pre-treatment time (e.g., 1 hour), mice are injected intraperitoneally with a sub-lethal dose of LPS (e.g., 1-2 mg/kg body weight).[4][5]
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood samples are collected for serum cytokine analysis. Tissues such as the lung and liver can also be harvested for analysis of inflammatory markers.
-
Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA or other immunoassays.
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the proposed mechanism of action for this compound.
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for validating anti-inflammatory effects.
Conclusion
Based on its function as a potent AMPK activator, this compound is hypothesized to exert significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as NF-κB and MAPKs. The provided experimental protocols and comparative data with known AMPK activators, Resveratrol and Metformin, offer a robust framework for the validation of this compound's therapeutic potential in inflammatory conditions. Further direct experimental studies are warranted to quantify the anti-inflammatory efficacy of this compound in LPS challenge models and to elucidate its precise molecular mechanisms of action.
References
- 1. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
RSVA405: A Potent Player in AMPK Activation Compared to Established Activators
A detailed analysis of the experimental data reveals RSVA405 as a highly potent, indirect activator of AMP-activated protein kinase (AMPK), demonstrating comparable or superior efficacy to other well-known activators in various experimental settings. This guide provides a comprehensive comparison of this compound with other key AMPK activators, including AICAR, A-769662, and Metformin, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Quantitative Comparison of AMPK Activator Potency
The potency of an AMPK activator is typically determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the available quantitative data for this compound and other widely used AMPK activators. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature, and thus, potency can vary depending on the assay type, cell line, and experimental setup.
| Compound | Mechanism of Action | Assay Type | Cell Line / System | Potency (EC50 / IC50) | Reference |
| This compound | Indirect (facilitates CaMKKβ-dependent activation) | Cell-based (Aβ degradation) | APP-HEK293 cells | ~1 µM (EC50) | [1] |
| Cell-based (adipocyte differentiation) | 3T3-L1 cells | ~0.5 µM (IC50) | [2] | ||
| AICAR | Indirect (AMP mimetic after conversion to ZMP) | Cell-based (glucose transport) | L6 myotubes | Effective concentration: 0.5 - 2 mM | |
| A-769662 | Direct (allosteric activator) | Cell-free (partially purified AMPK) | Rat liver | 0.8 µM (EC50) | [3][4] |
| Cell-based (fatty acid synthesis inhibition) | Primary rat hepatocytes | 3.2 µM (IC50) | [3] | ||
| Metformin | Indirect (inhibits mitochondrial respiratory chain) | Cell-based (AMPK activation) | Primary rat hepatocytes | Effective concentration: 50 µM - 2 mM | |
| Resveratrol | Indirect | Cell-based | Not specified | ~40-fold less potent than this compound | [1] |
Experimental Methodologies
To ensure reproducibility and accurate interpretation of the presented data, detailed experimental protocols for assessing AMPK activation are crucial. Below is a representative protocol for a cell-based AMPK activation assay using Western blotting, a commonly employed method in the field.
Cell-Based AMPK Activation Assay via Western Blotting
1. Cell Culture and Treatment:
- Culture the desired cell line (e.g., HEK293, 3T3-L1, or primary hepatocytes) in appropriate growth medium until they reach 70-80% confluency.
- Starve the cells in serum-free medium for 2-4 hours prior to treatment to reduce basal AMPK activation.
- Prepare stock solutions of this compound, AICAR, A-769662, and Metformin in a suitable solvent (e.g., DMSO).
- Treat the cells with a range of concentrations for each compound for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) in parallel.
2. Cell Lysis and Protein Quantification:
- Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
4. Data Analysis:
- Quantify the band intensities for p-AMPKα and total AMPKα using densitometry software.
- Normalize the p-AMPKα signal to the total AMPKα signal for each sample.
- Plot the normalized p-AMPKα levels against the concentration of the activator to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
The activation of AMPK, a central regulator of cellular energy homeostasis, can be achieved through distinct mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways for direct and indirect AMPK activators.
Figure 1: Indirect AMPK Activation Pathways. This diagram illustrates the mechanisms of indirect AMPK activators. Metformin inhibits the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio and subsequent activation of AMPK via LKB1. This compound facilitates an increase in intracellular calcium, which activates CaMKKβ, a known upstream kinase of AMPK.
Figure 2: Direct and Prodrug-mediated AMPK Activation. This diagram shows two other mechanisms of AMPK activation. A-769662 is a direct allosteric activator that binds to the AMPK complex, inducing a conformational change and subsequent activation. AICAR is a prodrug that, once inside the cell, is converted to ZMP, an AMP analog that directly activates AMPK.
References
Unraveling the Reproducibility of RSVA405's Weight Reduction Effects in Mice: A Comparative Analysis
While the novel resveratrol analog RSVA405 has demonstrated initial promise in mitigating weight gain in preclinical mouse models, a critical gap exists in the scientific literature regarding the reproducibility of these findings. To date, independent studies corroborating the initial observations on this compound's effects on weight reduction remain elusive. This guide provides a comprehensive comparison of this compound with established pharmacological interventions, metformin and semaglutide, for which a more extensive body of evidence in diet-induced obese mice is available. The comparison is based on available data from studies utilizing the C57BL/6J mouse model fed a high-fat diet, offering an indirect performance benchmark for this compound.
Executive Summary
This guide delves into the preclinical data surrounding this compound, a small-molecule activator of AMP-activated protein kinase (AMPK), and its potential as a therapeutic agent for obesity. The primary focus is on the reproducibility of its weight reduction effects in mice, a crucial aspect for its further development. Due to the limited publicly available data on this compound, this guide provides a comparative analysis with two widely studied anti-obesity agents, metformin and semaglutide. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate the current standing of this compound within the landscape of obesity research.
Comparative Analysis of Weight Reduction Effects
The following table summarizes the quantitative data on the effects of this compound, metformin, and semaglutide on weight reduction and related metabolic parameters in high-fat diet-induced obese C57BL/6J mice. It is important to note that the data for this compound is derived from a single study, highlighting the current lack of independently verified results.
| Compound | Dosage | Duration | Key Findings | Reference |
| This compound | 20 and 100 mg/kg/day (oral) | Not specified | Significantly reduced body weight gain in mice on a high-fat diet. | Vingtdeux et al., 2011 |
| Metformin | 150 and 300 mg/kg (oral, acute); 0.25% and 0.5% in HFD (long-term) | 9 weeks (long-term) | Markedly reduced consumption of a high-fat diet in the short term and resulted in a reduction of body weight gain and high-fat diet intake over 9 weeks. | Kim et al., 2013 |
| 10 and 50 mg/kg/day (oral) | 14 weeks | Decreased body weight and improved the metabolic profile of obese mice. | Cha et al., 2017 | |
| Semaglutide | 100 µg/kg (intraperitoneal, every other day) | 6 weeks | Significantly reduced body weight, body fat, fasting blood glucose, and insulin levels. | Sun et al., 2023 |
| 1-100 nmol/kg | 3 weeks | Dose-dependently reduced body weight, with a 22% reduction from baseline at the maximum dose. | Gabery et al., 2020 |
Detailed Experimental Protocols
A clear understanding of the experimental design is paramount for interpreting and comparing the outcomes of different studies. Below are the detailed methodologies for the key experiments cited in this guide.
This compound Experimental Protocol (Vingtdeux et al., 2011)
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (HFD). The specific composition of the HFD was not detailed in the available abstract.
-
Treatment: this compound was administered orally at doses of 20 and 100 mg/kg/day.
-
Duration: The duration of the in vivo study was not specified in the abstract.
-
Outcome Measures: Body weight gain was the primary endpoint.
Metformin Experimental Protocol (Kim et al., 2013; Cha et al., 2017)
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (45 kcal% fat).
-
Treatment:
-
Acute: 150 and 300 mg/kg metformin administered orally.
-
Long-term: 0.25% and 0.5% metformin mixed in the high-fat diet.
-
Daily oral gavage of 10 and 50 mg/kg metformin.
-
-
Duration: 9 weeks and 14 weeks.
-
Outcome Measures: Body weight gain, food intake, body fat pad weights, glucose tolerance, and insulin levels.
Semaglutide Experimental Protocol (Sun et al., 2023; Gabery et al., 2020)
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (60 kcal% fat).
-
Treatment:
-
100 µg/kg semaglutide administered via intraperitoneal injection every other day.
-
Dose-ranging study from 1 to 100 nmol/kg.
-
-
Duration: 6 weeks and 3 weeks.
-
Outcome Measures: Body weight, body fat, fasting blood glucose, insulin levels, and food intake.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
A Side-by-Side Comparison of AMPK Activators: RSVA405 and its Analog RSVA314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two structurally related small-molecule activators of AMP-activated protein kinase (AMPK), RSVA405 and its analog RSVA314. Both compounds have been identified as potent therapeutic candidates for conditions linked to metabolic dysregulation, such as obesity. This document summarizes their key performance metrics, outlines the experimental protocols used for their characterization, and visualizes their mechanism of action.
Quantitative Performance and Physicochemical Properties
This compound and RSVA314 were developed as analogs of resveratrol, a natural polyphenol known to activate AMPK.[1][2] Both molecules exhibit significantly enhanced potency in activating AMPK compared to their parent compound.[2] Their performance in key in vitro assays is remarkably similar, as detailed in the tables below.
Table 1: Biological Activity
| Parameter | This compound | RSVA314 | Reference |
| Mechanism of Action | Indirect AMPK Activator | Indirect AMPK Activator | [1] |
| AMPK Activation (EC₅₀) | ~1 µM | ~1 µM | [1] |
| Adipogenesis Inhibition (IC₅₀) | ~0.5 µM | ~0.5 µM | [1] |
| Other Notable Activities | Inhibits LPS-induced STAT3 phosphorylation (IC₅₀ = 0.5 µM), Induces autophagy, Promotes Aβ degradation | Induces autophagy, Promotes Aβ degradation |
Table 2: Physicochemical Properties
| Property | This compound | RSVA314 | Reference |
| Molecular Weight | 312.37 g/mol | Not explicitly found, but structurally similar to this compound | |
| Molecular Formula | C₁₇H₂₀N₄O₂ | Not explicitly found | |
| Solubility | Soluble to 50 mM in DMSO and 5 mM in ethanol | Information not available in searched documents | |
| Purity | ≥98% | Information not available in searched documents | |
| CAS Number | 140405-36-3 | Information not available in searched documents |
In Vivo Efficacy
To date, published in vivo studies have focused on this compound. In a diet-induced obesity mouse model, orally administered this compound demonstrated a significant reduction in body weight gain, highlighting its therapeutic potential against obesity.[2] Similar in vivo comparative data for RSVA314 in an obesity model was not found in the reviewed literature.
Table 3: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model
| Treatment Group | Dosage | Outcome | Reference |
| High-Fat Diet (HFD) + Vehicle | - | Significant weight gain | [2] |
| HFD + this compound | 20 mg/kg/day | Significantly reduced body weight gain compared to HFD + Vehicle | [2] |
| HFD + this compound | 100 mg/kg/day | Significantly reduced body weight gain compared to HFD + Vehicle | [2] |
Mechanism of Action and Signaling Pathway
Both this compound and RSVA314 exert their effects through the indirect activation of AMPK, a central regulator of cellular energy homeostasis.[1] Their mechanism involves the Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylates and activates AMPK. Activated AMPK then initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation, and the promotion of autophagy, a cellular degradation process.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and RSVA314.
3T3-L1 Preadipocyte Differentiation and Inhibition Assay
This protocol outlines the procedure for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assessing the inhibitory effects of this compound and RSVA314.
Protocol:
-
Cell Seeding: 3T3-L1 preadipocytes are seeded in multi-well plates and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum until they reach confluence.
-
Initiation of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM. Test compounds (this compound or RSVA314) or vehicle control are added at this stage.
-
Progression of Differentiation: On Day 2, the MDI-containing medium is replaced with DMEM supplemented with 10 µg/mL insulin and the respective test compounds or vehicle.
-
Maintenance: From Day 4 onwards, the medium is replaced every two days with fresh DMEM containing the test compounds or vehicle.
-
Assessment of Adipogenesis (Oil Red O Staining): On Day 8, the degree of adipocyte differentiation is assessed by staining for intracellular lipid droplets using Oil Red O.
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
After washing with water, cells are stained with a working solution of Oil Red O for 10-15 minutes.
-
The stain is then eluted with isopropanol, and the absorbance is measured at a wavelength of 510 nm to quantify lipid accumulation.
-
Cell Proliferation (MTT) Assay
This assay is used to determine the effect of this compound and RSVA314 on the proliferation of 3T3-L1 preadipocytes.
Protocol:
-
Cell Seeding: 3T3-L1 cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, RSVA314, or vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: Following treatment, the media is removed, and fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm. Cell proliferation is proportional to the absorbance.
Western Blot Analysis of AMPK and ACC Phosphorylation
This method is used to detect the activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), by assessing their phosphorylation status.
Protocol:
-
Cell Lysis: 3T3-L1 cells are treated with this compound, RSVA314, or vehicle for a specified time. The cells are then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Diet-Induced Obesity Model
This protocol describes the in vivo study conducted to evaluate the effect of this compound on weight gain in mice.
Protocol:
-
Animal Model: Male C57BL/6 mice are used for this study.
-
Dietary Regimen: At a young age (e.g., 4 weeks), mice are randomly assigned to either a standard chow diet or a high-fat diet (HFD) to induce obesity.
-
Compound Administration: The HFD-fed mice are further divided into groups that receive daily oral administration of either vehicle control or this compound at different dosages (e.g., 20 and 100 mg/kg/day).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study period (e.g., several weeks).
-
Data Analysis: At the end of the study, the change in body weight between the different treatment groups is statistically analyzed to determine the efficacy of the compound.
Conclusion
This compound and its analog RSVA314 are highly potent, second-generation AMPK activators with nearly identical in vitro performance in activating AMPK and inhibiting adipogenesis. Their shared mechanism of action through the CaMKKβ-AMPK-mTOR pathway underscores their potential as therapeutic agents for metabolic disorders. While in vivo data for this compound demonstrates promising anti-obesity effects, further comparative in vivo studies are warranted to determine if RSVA314 offers a similar or improved therapeutic profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of these promising compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of RSVA405: A Procedural Guide for Laboratory Professionals
Key Chemical and Physical Properties of RSVA405
A thorough understanding of this compound's characteristics is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Weight | 312.37 g/mol [2][3] |
| Formula | C17H20N4O2[3][4] |
| Purity | ≥98% (HPLC)[2][4] |
| EC50 for AMPK activation | 1 µM[1][2][4] |
| IC50 for STAT3 phosphorylation inhibition | 0.5 µM[4] |
| Solubility in DMSO | 50 mM[4] or 62 mg/mL[3] |
| Solubility in Ethanol | 5 mM[4] or 2 mg/mL[3] |
| Water Solubility | Insoluble[3] |
| Storage Temperature | -20°C[3][4] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound should be managed as a hazardous waste stream unless a formal hazard assessment by qualified personnel determines otherwise. The following step-by-step procedure is based on established guidelines for laboratory chemical waste management.
Step 1: Decontamination of Labware
-
Initial Rinse: All glassware and equipment contaminated with this compound should be rinsed with a suitable solvent in which it is soluble, such as DMSO or ethanol.[4]
-
Collect Rinsate: The first rinsate from this cleaning process must be collected as hazardous chemical waste.[5] Subsequent rinses with a cleaning agent and water may be permissible for drain disposal, but this depends on local regulations.
-
Container Disposal: Empty this compound containers should be thoroughly emptied. Any residual powder should be collected as hazardous waste. The empty container should then be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[6] After rinsing, deface or remove the original label before disposing of the container in accordance with institutional policies, which may include placing it in a designated glass disposal container.[6]
Step 2: Segregation and Collection of Waste
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any spill cleanup materials in a designated, properly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound and the initial solvent rinsates must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[6][7] Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Avoid Sink Disposal: Under no circumstances should this compound powder or its solutions be disposed of down the sink.[5][7]
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the specific solvent(s) present, and an approximate concentration or volume of the waste.[5] The date of waste accumulation should also be clearly marked.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5] Ensure containers are kept closed except when adding waste.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8]
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in accordance with your laboratory's and institution's protocols.[9]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
- 1. This compound|CAS 140405-36-3|DC Chemicals [dcchemicals.com]
- 2. RSVA 405 (5138) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. youtube.com [youtube.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. eyeandear.org.au [eyeandear.org.au]
Essential Safety and Logistical Information for Handling RSVA405
Disclaimer: This document provides guidance on personal protective equipment (PPE) and disposal procedures for RSVA405 based on general laboratory safety principles for handling novel chemical compounds. No specific Safety Data Sheet (SDS) for this compound was found. It is crucial to supplement this information with a thorough risk assessment specific to your laboratory's standard operating procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a research setting.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab Coat (Fire-resistant when handling flammable solvents) | Safety Glasses with Side Shields (Minimum requirement) | Disposable Nitrile Gloves (Double-gloving recommended) | Fume Hood (For all manipulations of powdered compound and solutions) |
| Closed-toe Shoes | Chemical Splash Goggles (When splash hazard is present) | Chemical-resistant gloves (Consult manufacturer's compatibility chart for specific solvents) | N95 Respirator (If working outside of a fume hood with potential for aerosol generation) |
| Face Shield (In addition to goggles for significant splash hazards) |
Key Considerations for PPE Selection:
-
Glove Selection: While disposable nitrile gloves offer baseline protection for incidental contact, it is imperative to consult the glove manufacturer's chemical resistance guide for the specific solvents being used to dissolve this compound. For prolonged handling or in the case of a spill, more robust, chemical-resistant gloves should be utilized.
-
Eye Protection: Safety glasses are the minimum requirement. However, when preparing solutions or performing any task with a potential for splashing, chemical splash goggles should be worn. For large-volume transfers, a face shield worn over goggles is recommended.
-
Lab Coats: A standard lab coat is sufficient for general handling. If flammable solvents are used in the procedure, a fire-resistant lab coat is necessary.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. All waste generated should be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and compatible hazardous waste container. | Segregate from other chemical waste. Label clearly as "Hazardous Waste: this compound". |
| Solutions of this compound | Labeled, sealed, and compatible liquid hazardous waste container. | Do not mix with other solvent waste streams unless compatibility is confirmed. Label with the full chemical name and concentration. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, solid hazardous waste container. | All disposable materials that have come into contact with this compound should be disposed of as hazardous waste. |
| Contaminated PPE (e.g., gloves) | Labeled, solid hazardous waste container. | Remove gloves and other disposable PPE carefully to avoid cross-contamination and place them in the designated hazardous waste container. |
General Disposal Guidelines:
-
Segregation: Never mix different chemical wastes. Keep this compound waste separate from other waste streams to avoid unknown chemical reactions.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
Logical Relationship for Safety Protocol
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
